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  • Product: 3-(4-Fluorophenyl)-5-nitropyridin-4-amine
  • CAS: 1395492-80-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Chemical Properties and Synthetic Profile of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine

Executive Summary This technical guide provides an in-depth analysis of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The molecule's architecture, featuring a pyridine core functionalized with a 4-fluorophenyl group, a nitro moiety, and an amine, presents a unique combination of electronic and steric properties. This document delineates the compound's structural attributes, proposes a robust synthetic pathway grounded in modern cross-coupling chemistry, and explores its predicted spectroscopic signature. Furthermore, it examines the molecule's chemical reactivity, highlighting key transformations that enable its use as a versatile synthetic intermediate. The guide concludes with a discussion of its potential biological relevance and essential safety protocols for handling, serving as a comprehensive resource for professionals engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine are dictated by the interplay of its constituent functional groups. The strong electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the pyridine ring, a feature that is central to its reactivity.[1]

Chemical Structure

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product reactant1 3-Bromo-5-nitropyridin-4-amine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) reactant2 4-Fluorophenylboronic Acid product 3-(4-Fluorophenyl)-5-nitropyridin-4-amine catalyst->product Suzuki-Miyaura Coupling Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-X pd0->pd_complex1 oxidative_add Oxidative Addition oxidative_add->pd_complex1 pd_complex2 Ar-Pd(II)L₂-Ar' pd_complex1->pd_complex2 transmetalation Transmetalation transmetalation->pd_complex2 pd_complex2->pd0 reductive_elim Reductive Elimination reductive_elim->pd0 aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ + Base product Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings. 1[2][3]. Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-nitropyridin-4-amine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a base such as cesium carbonate (2.5 eq). 2. Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). 3. Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). 4. Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 5. Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. 6. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Spectroscopic and Analytical Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The predicted data below serves as a benchmark for characterization.

[4]| Technique | Predicted Observations | | :--- | :--- | | ¹H NMR | - Aromatic protons on the pyridine ring (2H) appearing as distinct singlets or doublets in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effects of the ring nitrogen and nitro group.5]r>- Aromatic protons on the 4-fluorophenyl ring (4H) appearing as two sets of doublets or a complex multiplet (δ 7.0-7.8 ppm).- A broad singlet for the amine (NH₂) protons (2H), which may be exchangeable with D₂O (δ 5.0-6.0 ppm). |[5] | ¹³C NMR | - Aromatic carbons of the pyridine ring (δ 110-160 ppm), with carbons attached to the nitro and amino groups showing significant shifts.5]r>- Aromatic carbons of the 4-fluorophenyl ring (δ 115-165 ppm), with the carbon attached to fluorine showing a characteristic large C-F coupling constant. | | IR Spectroscopy | - N-H stretching of the primary amine as two distinct sharp bands around 3300-3500 cm⁻¹.6]r>- Asymmetric and symmetric N-O stretching of the nitro group around 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively.- C-F stretching band around 1200-1250 cm⁻¹.- C-N stretching for the aromatic amine around 1250-1335 cm⁻¹. |[6] | Mass Spec. | - A prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. |

Chemical Reactivity and Potential for Derivatization

The molecule's rich functionality provides multiple handles for subsequent chemical modification, making it a valuable synthetic intermediate.

Reduction of the Nitro Group

A primary and highly valuable transformation is the reduction of the nitro group to a primary amine. This creates a diamino pyridine scaffold, a common precursor in the synthesis of biologically active heterocycles. T[1]his reaction is typically high-yielding and can be achieved with various reagents.

start 3-(4-Fluorophenyl)-5-nitropyridin-4-amine end 3-(4-Fluorophenyl)pyridine-4,5-diamine start->end Reduction [H₂, Pd/C] or [SnCl₂/HCl]

Caption: Reduction of the nitro group to form a diamine.

Protocol Insight:

  • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol is a clean and efficient method.

  • Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in acetic acid are effective alternatives, particularly for smaller-scale synthesis.

[1]#### 5.2 Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is rendered electron-deficient by the potent electron-withdrawing nitro group, activating it towards nucleophilic attack. W[1][7]hile the 4-amino group is an electron-donating group, the positions ortho and para to the nitro group (positions 2, 4, and 6) are electronically activated. This property could be exploited for further functionalization, although the existing substituents may sterically hinder attack or direct it to specific positions. In some cases, the nitro group itself can act as a leaving group in SNAr reactions.

[8]#### 5.3 Reactions of the Amino Group

The primary amine at the 4-position can undergo a wide range of classical amine reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction), although this can be challenging on electron-deficient pyridine rings.

Biological and Pharmacological Context

While specific biological data for 3-(4-Fluorophenyl)-5-nitropyridin-4-amine is not extensively documented, its structural motifs are prevalent in pharmacologically active compounds.

  • Privileged Scaffold: The pyridine ring is a "privileged structure" in medicinal chemistry, found in numerous approved drugs. *[9][10] Fluorine in Drug Design: The inclusion of a fluorine atom often enhances metabolic stability, binding affinity, and membrane permeability of drug candidates.

  • Aminopyridine Derivatives: This class of compounds has demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. F[11][12]or example, 4-aminopyridine itself is a potassium channel blocker used to treat multiple sclerosis. *[13] Enzyme Inhibition: The aminopyridine scaffold is a known pharmacophore for various enzyme inhibitors, including protein kinases, which are critical targets in oncology.

[12]Given these precedents, this molecule and its derivatives represent promising candidates for screening in various therapeutic areas, particularly as kinase inhibitors or antimicrobial agents.

Safety, Handling, and Storage

As with many nitrated aromatic compounds and functionalized amines, 3-(4-Fluorophenyl)-5-nitropyridin-4-amine should be handled with care. The following precautions are based on data for structurally related chemicals.

[14][15]* Hazard Identification: Assumed to be toxic if swallowed, inhaled, or in contact with skin. M[14][15]ay cause serious skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of the solid or its solutions should be performed in a certified chemical fume hood. *[16] Handling: Avoid creating dust. Use spark-proof tools and ensure adequate ventilation. W[15]ash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area. S[17]tore away from strong oxidizing agents and direct light.

Conclusion

3-(4-Fluorophenyl)-5-nitropyridin-4-amine is a strategically designed molecule with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura coupling. The compound's multiple functional groups, particularly the reducible nitro group and the reactive amine, offer numerous avenues for diversification to generate libraries of novel compounds for biological screening. This guide provides the foundational chemical knowledge required for researchers to effectively synthesize, characterize, and utilize this versatile intermediate in their research and development programs.

References

  • BenchChem. (n.d.). Reactivity of the nitro group on a pyridine ring.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Ethyl-4-nitropyridine 1-oxide.
  • S. N. R. K. M. and P. V. R. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molbank, 2006(2), M473. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • MilliporeSigma. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet.
  • ChemScene. (n.d.). Safety Data Sheet.
  • Safety Data Sheet. (n.d.).
  • Scott, P. J. H., et al. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. Retrieved from [Link]

  • TCI Chemicals. (2024). Safety Data Sheet.
  • Bakr, R. B., et al. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • MDPI. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

  • BenchChem. (n.d.). In-Depth Analysis of 3-Amino-4-nitropyridine 1-oxide Derivatives: A Guide to Their Biological Activities.

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine

Introduction In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical overview of the spectroscopic characterization of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, a compound of interest due to its substituted aminopyridine scaffold, a common motif in medicinal chemistry. The strategic placement of a 4-fluorophenyl group, a nitro moiety, and an amine on the pyridine core presents a unique spectroscopic fingerprint.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Beyond a simple presentation of data, this guide delves into the causality behind the experimental choices and provides self-validating protocols to ensure data integrity. All discussions are grounded in authoritative spectroscopic principles and supported by references to established literature.

Molecular Structure and Synthesis Context

The structure of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine features a highly substituted pyridine ring. The electron-withdrawing nature of the nitro group and the fluorophenyl ring, coupled with the electron-donating amino group, creates a complex electronic environment that significantly influences its spectroscopic properties.

A plausible synthetic route to this compound involves the nitration of a 3-(4-Fluorophenyl)pyridin-4-amine precursor. Understanding the synthesis is crucial as it informs potential impurities, such as regioisomers or unreacted starting materials, which could be detected through the spectroscopic methods detailed below. A general synthetic approach for a related compound, 4-amino-3-nitropyridine, involves the nitration of 4-aminopyridine in a mixture of concentrated sulfuric acid and fuming nitric acid[1][2]. A similar strategy could be envisioned for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Theoretical Principles
  • ¹H NMR: The chemical shift of protons is influenced by their local electronic environment. Electron-withdrawing groups, like the nitro and fluorophenyl moieties, will deshield nearby protons, shifting their signals downfield (to higher ppm values). The coupling between adjacent protons (J-coupling) provides information about the connectivity of the molecule.

  • ¹³C NMR: Similar to ¹H NMR, the chemical shifts of carbon atoms are dependent on their electronic environment. The presence of electronegative atoms (N, O, F) will generally cause a downfield shift.

  • ¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. The chemical shift of the fluorine atom can provide information about its electronic environment.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for the title compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amino group.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution[3].

    • Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • A wider spectral width may be necessary compared to ¹H NMR.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Predicted NMR Data and Interpretation

The following table summarizes the predicted NMR data for 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, based on established spectroscopic principles and data from analogous compounds.

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Pyridine-H~8.5s1HH-6
Pyridine-H~8.2s1HH-2
Fluorophenyl-H~7.4dd2HH-2', H-6'
Fluorophenyl-H~7.2t2HH-3', H-5'
Amino-H~6.0br s2HNH₂
¹³C NMR (Predicted) δ (ppm)Assignment
Pyridine-C~155C-4
Pyridine-C~150C-6
Pyridine-C~140C-2
Pyridine-C~135C-5
Pyridine-C~120C-3
Fluorophenyl-C~163 (d)C-4'
Fluorophenyl-C~132 (d)C-2', C-6'
Fluorophenyl-C~130C-1'
Fluorophenyl-C~116 (d)C-3', C-5'
¹⁹F NMR (Predicted) δ (ppm)Assignment
Fluorophenyl-F~ -110F-4'

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Theoretical Principles

Molecular vibrations (stretching and bending) absorb infrared radiation at specific frequencies. The presence of characteristic absorption bands in an IR spectrum provides evidence for the presence of specific functional groups[4]. For 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, key functional groups include the N-H bonds of the primary amine, the C=C and C=N bonds of the aromatic rings, the C-F bond, and the N-O bonds of the nitro group.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup:

    • Perform a background scan to account for atmospheric CO₂ and water vapor.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation

The following table outlines the expected characteristic IR absorption bands for 3-(4-Fluorophenyl)-5-nitropyridin-4-amine.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3400-3300 (two bands)Medium
C-H Stretch (Aromatic)3100-3000Medium-Weak
N-O Stretch (Nitro, Asymmetric)1550-1500Strong
N-O Stretch (Nitro, Symmetric)1350-1300Strong
C=C and C=N Stretch (Aromatic)1620-1450Medium-Strong
C-F Stretch1250-1100Strong
N-H Bend (Amine)1650-1580Medium

The presence of two distinct N-H stretching bands is characteristic of a primary amine[5][6]. The strong absorptions corresponding to the nitro group's symmetric and asymmetric stretches are also key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Theoretical Principles

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation of the molecular ion into smaller daughter ions can provide valuable structural information[7].

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces an abundant protonated molecule, [M+H]⁺.

  • Mass Analysis: The ions are analyzed using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: A full scan mass spectrum is acquired to determine the m/z of the molecular ion. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and obtain structural information.

Predicted MS Data and Interpretation
  • Molecular Ion: The exact mass of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine (C₁₁H₈FN₄O₂) is approximately 247.06 g/mol . In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 248.07.

  • Fragmentation Pattern: The fragmentation of the molecular ion could proceed through several pathways. Common losses include the nitro group (-NO₂) and subsequent fragmentation of the pyridine and fluorophenyl rings. The fragmentation pattern can be complex, but key fragments can help to confirm the structure.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

Caption: Workflow for the spectroscopic confirmation of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine.

By combining the data from NMR, IR, and MS, a comprehensive and unambiguous structural confirmation of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine can be achieved. The NMR data provides the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and elemental composition.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for 3-(4-Fluorophenyl)-5-nitropyridin-4-amine. By understanding the theoretical principles behind each technique and following robust experimental protocols, researchers can confidently characterize this and other novel chemical entities. The integration of NMR, IR, and MS data is essential for ensuring the structural integrity of compounds in the drug discovery and development pipeline.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • MDPI. (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved from [Link]

  • MDPI. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Nitropyridine. Retrieved from [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • MDPI. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • SciSpace. (n.d.). Complete assignment of ¹H- and ¹³C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

  • YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

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Foundational

An In-depth Technical Guide on the Discovery of Novel Nitropyridine Derivatives

Foreword: The Enduring Relevance of the Nitropyridine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their proven success in yielding...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Relevance of the Nitropyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their proven success in yielding biologically active compounds. The pyridine ring is undoubtedly one such scaffold, forming the core of numerous FDA-approved drugs.[1][2][3] When functionalized with a nitro group, the resulting nitropyridine becomes an exceptionally versatile precursor for drug discovery and development.[1][2][3] The strong electron-withdrawing nature of the nitro group fundamentally alters the electronic properties of the pyridine ring, activating it for a variety of chemical transformations and often serving as a key pharmacophore for biological interactions.[4][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic overview of the discovery process for novel nitropyridine derivatives. We will delve into the causality behind synthetic choices, present self-validating experimental protocols, and ground our discussion in authoritative literature, providing a practical framework for innovation in this promising area of chemical biology.

Part 1: Strategic Synthesis of Nitropyridine Libraries

The initial synthesis of a diverse library of compounds is the cornerstone of any discovery program. The choice of synthetic route is a critical decision, dictated by factors such as the availability of starting materials, desired substitution patterns, reaction efficiency, and scalability. Nitropyridines can be approached as convenient and readily available precursors for a wide range of heterocyclic systems.[1][2][3]

The Efficiency of Multicomponent Reactions (MCRs)

For the rapid generation of structural diversity from simple building blocks, multicomponent reactions are unparalleled. These reactions, often aligned with the principles of green chemistry, allow for the construction of complex molecules in a single pot, which significantly reduces reaction time and can increase overall yield compared to traditional multi-step syntheses.[6]

A notable example is the synthesis of unsymmetrical 6-aryl substituted 5-nitropyridines. This approach utilizes aryl-substituted 2-nitroacetophenones, 1,3-dicarbonyl compounds, and various aldehydes to first construct a 1,4-dihydropyridine intermediate, which is subsequently aromatized.[6] This method has been shown to increase the total yield of 5-nitro-6-arylpyridines by an average of twofold while reducing reaction time by over 40 times compared to previous literature methods.[6]

  • Synthesis of 1,4-Dihydropyridine Intermediate:

    • Combine the aryl-substituted 2-nitroacetophenone (1 mmol), the selected 1,3-dicarbonyl compound (1 mmol), the desired aldehyde (1.2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and collect the precipitated solid by filtration.

    • Wash the solid with cold water and a minimal amount of cold ethanol.

    • Dry the solid under vacuum to yield the crude 1,4-dihydropyridine derivative. Further purification can be achieved by recrystallization.

  • Aromatization to 5-Nitropyridine:

    • Dissolve the 1,4-dihydropyridine intermediate (0.2 mmol) in glacial acetic acid (1 mL) and cool the mixture to 0 °C in an ice bath.

    • Prepare a solution of chromium trioxide (CrO₃) (0.3 mmol) in water (0.5 mL).

    • Add the CrO₃ solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final 5-nitropyridine product.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitropyridines

The presence of a nitro group strongly activates a pyridine ring towards nucleophilic attack, making SNAr a powerful and widely used strategy. Commercially available chloronitropyridines, such as 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, and 2,6-dichloro-3-nitropyridine, are excellent starting materials.[1][7] The chlorine atom can be readily displaced by a wide variety of nucleophiles—including amines, thiols, and alcohols—to generate diverse libraries of functionalized nitropyridines.[1][7]

The regioselectivity of the substitution is a key advantage. For instance, in reacting 2,6-dichloro-3-nitropyridine with a primary amine, the substitution occurs selectively at the 2-position due to the activating effect of the adjacent nitro group.[7] This predictable reactivity is crucial for rational drug design.

SNAr_Reaction cluster_reactants Reactants cluster_products Product Reactant1 2,6-Dichloro-3-nitropyridine Reagents DIPEA, Solvent Reactant1->Reagents Reactant2 Primary Amine (R-NH2) Reactant2->Reagents Product N-(6-Chloro-3-nitropyridin-2-yl)amine Reagents->Product SNAr Reaction

Caption: Regioselective SNAr on 2,6-dichloro-3-nitropyridine.

Novel Cyclizations using N-Silyl-1-Azaallyl Anions

Part 2: Rigorous Characterization of Synthesized Derivatives

Unambiguous structural confirmation is a non-negotiable step in the discovery process. A combination of spectroscopic and analytical techniques must be employed to validate the identity and purity of each new chemical entity.

Spectroscopic Confirmation

A suite of spectroscopic methods provides the necessary data to confirm the molecular structure.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise arrangement of atoms. Chemical shifts (δ), coupling constants (J), and integration values provide a detailed map of the molecule's carbon-hydrogen framework.[6][9]

  • Infrared (IR) and Raman Spectroscopy: FTIR and FT-Raman spectra are used to identify characteristic functional groups.[9] The strong, asymmetric stretching of the nitro group (typically around 1500-1550 cm⁻¹) and symmetric stretching (around 1300-1350 cm⁻¹) are key diagnostic peaks for these compounds.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the confirmation of the elemental composition of the synthesized molecule.

Table 1: Representative Characterization Data for a Novel Nitropyridine Derivative

Data modeled after reported values for similar structures.[6]

Characterization MethodObserved DataInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 8.42 (s, 1H, Py-H), 7.52 (d, J=7.1 Hz, 2H, Ar-H), 7.28 (d, J=7.1 Hz, 2H, Ar-H), 2.88 (s, 3H, CH₃), 2.67 (s, 3H, CH₃), 2.42 (s, 3H, CH₃)Confirms the presence of aromatic protons on both the pyridine and phenyl rings, as well as three distinct methyl groups. The singlet at 8.42 ppm is characteristic of the isolated proton on the highly substituted pyridine ring.
¹³C NMR (CDCl₃, 100 MHz)δ 197.5, 161.9, 152.7, 143.3, 137.6, 135.2, 133.3, 130.9, 129.1, 128.1, 29.3, 25.2, 21.2Shows the expected number of carbon signals, including the carbonyl carbon (~197 ppm) and multiple aromatic carbons.
FTIR (KBr, cm⁻¹)~3050 (Ar C-H str.), ~2950 (Alkyl C-H str.), ~1680 (C=O str.), ~1530 & ~1345 (NO₂ asymm. & symm. str.)Confirms the presence of aromatic and aliphatic C-H bonds, a carbonyl group, and the critical nitro group.
HRMS (ESI+)m/z Calculated for C₁₅H₁₄N₂O₃ [M+H]⁺: 271.1083m/z Found: 271.1081

Part 3: Biological Evaluation and Mechanism of Action

With a library of characterized compounds in hand, the next phase involves screening for biological activity. The design of these assays should be hypothesis-driven, based on the known activities of the nitropyridine class, which include anticancer and antimicrobial effects.[10]

discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Development A Design & Synthesis of Nitropyridine Library B Purification & Structural Confirmation (NMR, MS, IR) A->B C Primary Screening (e.g., Anticancer, Antimicrobial) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F G Mechanism of Action (e.g., Target ID, Pathway Analysis) F->G

Caption: General workflow for novel nitropyridine drug discovery.

Anticancer Activity Screening

Nitropyridine derivatives have demonstrated potent cytotoxic potential against various cancer cell lines.[4] Some analogues have been identified as a novel class of microtubule-targeting agents that bind to the colchicine site of tubulin, leading to G2-M phase cell cycle arrest and apoptosis.[11]

  • Cell Culture: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized nitropyridine derivatives in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

Antimicrobial Activity Screening

The pyridine nucleus is a common scaffold in antimicrobial drugs, and the addition of a nitro group can enhance this activity against a range of bacterial and fungal strains.[4]

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 30 °C for 24-48 hours for fungi.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4] A viability indicator like resazurin can be added; a color change from blue to pink indicates microbial growth.[4]

Part 4: Guiding Future Discovery through Structure-Activity Relationship (SAR) Studies

The initial screening results provide the crucial data needed to build a Structure-Activity Relationship (SAR). SAR analysis seeks to understand how specific structural modifications to the nitropyridine scaffold affect its biological activity.[12]

Key considerations for SAR in nitropyridine derivatives include:

  • Position of the Nitro Group: The location of the NO₂ group dramatically influences the electronic properties and steric profile of the molecule, affecting its ability to bind to a biological target.

  • Substituents on the Pyridine Ring: Adding electron-withdrawing (e.g., halogens) or electron-donating (e.g., methoxy) groups can alter the molecule's electron density, hydrogen bonding capacity, and overall lipophilicity, which in turn impacts target engagement and pharmacokinetic properties.[12]

  • Nature of Appended Groups: For derivatives synthesized via SNAr or coupling reactions, the size, shape, and functionality of the appended group are critical. Bulky substituents may enhance selectivity for a specific enzyme isoform or, conversely, cause steric hindrance that prevents binding.[12]

By systematically modifying the scaffold and observing the corresponding changes in potency (e.g., IC₅₀ or MIC values), researchers can develop a predictive model to guide the synthesis of more potent and selective second-generation compounds, ultimately leading to the identification of a promising drug candidate.

References

  • Exploring the Biological Activity of Nitropyridine Deriv
  • Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. (2024, April 23). V. I. Vernadsky Crimean Federal University.
  • Konakahara, T., et al. (2001, June 26). A NOVEL SYNTHESIS OF 3-NITROPYRIDINE DERIVATIVES FROM N-SILYL-1-AZAALLYL ANIONS. HETEROCYCLES, 55(9), 1737-1746.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI.
  • Application Notes and Protocols for 3-Methyl-2-(4-nitrophenyl)pyridine in Medicinal Chemistry. (2025). BenchChem.
  • 3-Amino-4-nitropyridine: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds. (2025). BenchChem.
  • Process for preparation of nitropyridine derivatives. (Patent WO2010089773A2).
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692.
  • 2-Amino-5-nitropyridine. Chem-Impex.
  • 3-Amino-2-nitropyridine. Chem-Impex.
  • 3-nitropyridine analogues as novel microtubule-targeting agents. (2024, November 7). PMC.
  • Starosotnikov, A., & Bastrakov, M. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.
  • Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. (2018, January 1).
  • Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (2025, August 10). PMC.
  • Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1H-Pyrido[2,3-d]oxazine-2,4-dione Analogs. (2025). BenchChem.

Sources

Exploratory

exploratory screening of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine bioactivity

Executive Summary This guide details the operational framework for screening 3-(4-Fluorophenyl)-5-nitropyridin-4-amine , a privileged chemical scaffold exhibiting structural features characteristic of ATP-competitive kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the operational framework for screening 3-(4-Fluorophenyl)-5-nitropyridin-4-amine , a privileged chemical scaffold exhibiting structural features characteristic of ATP-competitive kinase inhibitors and metabolic modulators.

The molecule combines a 4-amino-3-nitropyridine core (an adenine mimetic) with a 4-fluorophenyl moiety (a lipophilic, metabolically stable anchor). While often utilized as a synthetic intermediate for imidazo[4,5-c]pyridines, the uncyclized parent scaffold possesses intrinsic bioactivity potential that requires a specialized screening cascade. This document provides a self-validating workflow to profile its activity against kinase targets, infectious agents, and early-stage toxicity markers.

Chemoinformatic Profiling & Structural Rationale

Before wet-lab screening, we must understand the "Why" behind the molecule's design. This scaffold is not random; it is a calculated assembly of pharmacophores.

Structural Logic (SAR Map)

The molecule functions as a "Fragment Lead." Its bioactivity is driven by two distinct domains:

  • The Hinge-Binding Motif (Polar): The vicinal nitro (

    
    ) and amine (
    
    
    
    ) groups on the pyridine ring create an intramolecular hydrogen bond, mimicking the N1/N6 motif of Adenine. This allows it to anchor into the ATP-binding pocket of kinases.
  • The Hydrophobic Clamp (Lipophilic): The 4-fluorophenyl group extends into the hydrophobic back-pocket (Gatekeeper region) of enzymes. The fluorine atom specifically blocks Phase I metabolic oxidation at the para-position, extending half-life (

    
    ).
    

SAR_Logic Core Pyridine Core (Scaffold) Nitro 5-Nitro Group (H-Bond Acceptor) Core->Nitro Amine 4-Amino Group (H-Bond Donor) Core->Amine Phenyl 4-Fluorophenyl (Hydrophobic Tail) Core->Phenyl Kinase Kinase Hinge Region (ATP Pocket) Nitro->Kinase Accepts H-bond (Backbone NH) Amine->Kinase Donates H-bond (Backbone CO) Metabolism Metabolic Stability (Blocked P450 site) Phenyl->Metabolism Fluorine blocks oxidation

Figure 1: Pharmacophore dissection of the scaffold showing the bidentate binding mode relevant to kinase inhibition.

Phase I: Chemical Integrity & Solubility

Objective: Eliminate false negatives caused by precipitation or degradation.

Purity Validation Protocol

The nitro group is susceptible to reduction, and the amine to oxidation.

  • Method: LC-MS (ESI+) and 1H-NMR (DMSO-

    
    ).
    
  • Acceptance Criteria: Purity >95%.

  • Critical Check: Verify the integration of the aromatic protons on the fluorophenyl ring (multiplets at

    
     7.2–7.8 ppm) relative to the pyridine singlets to confirm the Suzuki coupling remains intact [1].
    
Solubility Profiling (Thermodynamic)

The presence of the fluorophenyl group increases LogP (estimated ~2.5–3.0).

  • Stock Prep: Dissolve to 10 mM in 100% DMSO. Sonicate for 5 mins.

  • Aqueous Dilution: Dilute to 100

    
    M in PBS (pH 7.4).
    
  • Readout: Measure UV-Vis absorbance at 280/320 nm after 24h incubation.

    • Pass: >80% recovery in solution.

    • Fail: Precipitation observed.[1] Action: Use detergent-based assay buffer (0.01% Triton X-100) for screening.

Phase II: Primary Screening (The "Warhead" Assays)

This phase filters the compound against its most likely biological targets: Kinases (Cancer/Inflammation) and Microbes.

Workflow Diagram

Screening_Workflow cluster_Assays Parallel Screening Tracks Start Compound Stock (10mM DMSO) TrackA Track A: Kinase Profiling (Adenine Mimicry) Start->TrackA TrackB Track B: Antimicrobial (Nitro-Reductase) Start->TrackB AssayA ADP-Glo™ Assay (Panel: PIM1, SRC, EGFR) TrackA->AssayA AssayB Resazurin Viability (S. aureus / E. coli) TrackB->AssayB Decision Hit Validation (>50% Inhibition @ 10µM) AssayA->Decision AssayB->Decision Secondary IC50 Determination & Selectivity Decision->Secondary Pass

Figure 2: Dual-track screening workflow targeting kinase inhibition and antimicrobial activity.

Track A: Kinase Inhibition (ADP-Glo™ Platform)

Rationale: The 4-amino-3-nitropyridine scaffold is a known bioisostere for the purine ring. It is statistically likely to inhibit Serine/Threonine kinases (e.g., PIM-1) or Tyrosine kinases (e.g., Src) [2].

Protocol:

  • Reagents: Recombinant Kinase (e.g., PIM-1), Ultra-Pure ATP, Lipid/Protein Substrate, ADP-Glo Reagent (Promega).

  • Reaction:

    • Mix 1

      
      L Compound (10 
      
      
      
      M final) + 2
      
      
      L Kinase + 2
      
      
      L ATP/Substrate.
    • Incubate at RT for 60 mins.

  • Detection: Add 5

    
    L ADP-Glo Reagent (depletes unconsumed ATP) 
    
    
    
    40 min incubation
    
    
    Add 10
    
    
    L Kinase Detection Reagent (converts ADP to ATP
    
    
    Luciferase).
  • Data Analysis: Measure Luminescence (RLU).

Track B: Antimicrobial Phenotypic Screen

Rationale: Nitro-heterocycles are often "prodrugs" activated by bacterial nitroreductases (e.g., in M. tuberculosis or H. pylori), generating reactive intermediates that damage DNA [3].

Protocol (MIC Determination):

  • Organisms: S. aureus (Gram+) and E. coli (Gram-).[2]

  • Format: 96-well broth microdilution (Muller-Hinton Broth).

  • Dosing: Serial dilution from 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
  • Readout: Add Resazurin (0.01%) after 18h. Blue

    
     Pink transition indicates growth.
    
  • Success Metric: MIC < 10

    
    g/mL warrants further investigation.
    

Phase III: Secondary Validation & Safety

Objective: Distinguish specific binding from non-specific toxicity (PAINS).

Selectivity Profiling (The "Promiscuity Check")

If the compound hits a kinase, it must be checked against a "Safety Panel" to ensure it isn't a pan-assay interference compound (PAINS).

  • Assay: Screen against hERG (cardiotoxicity risk) and CYP450 isozymes.

  • Relevance: The nitro group can be a structural alert for hERG binding.

Genotoxicity Screen (Ames Test)

Critical Step: Nitro-aromatics are classic structural alerts for mutagenicity due to the formation of hydroxylamines upon metabolic reduction.

  • Protocol: Salmonella typhimurium strains TA98 and TA100 (+/- S9 liver fraction).

  • Analysis: If the reversion rate is >2-fold over background, the scaffold requires modification (e.g., replacing

    
     with 
    
    
    
    or
    
    
    ) before proceeding to animal models [4].

Data Summary & Interpretation Table

ParameterMethodTarget ValueInterpretation
Solubility Kinetic (PBS pH 7.4)> 50

M
Essential for reliable bioassays.
Kinase Inhibition ADP-Glo (10

M)
> 50% InhibitionSuggests ATP-competitive binding mode.
Antimicrobial MIC (Broth Dilution)< 10

g/mL
Indicates effective cell penetration & nitro-activation.
Cytotoxicity HepG2 (MTT Assay)IC50 > 50

M
Ensures "therapeutic window" exists.
Mutagenicity Ames TestNegativeStop/Go decision point. Nitro groups are high risk.

References

  • BenchChem. (2025).[1][3] Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines. Retrieved from

  • Burger, M. T., et al. (2015).[4] Identification of PIM447: A Potent and Selective PIM 1, 2, and 3 Kinase Inhibitor.[4] Journal of Medicinal Chemistry. Retrieved from [4]

  • Klimenko, A. I., et al. (2015).[2] Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines. Bioorganic Chemistry. Retrieved from

  • MDPI. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Pharmaceuticals.[1][2][5][6][7] Retrieved from

  • SelleckChem. (n.d.). 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Control).[8] Retrieved from

Sources

Foundational

quantum chemical calculations for 3-(4-Fluorophenyl)-5-nitropyridin-4-amine

An In-depth Technical Guide to the Quantum Chemical Calculation of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine Abstract The aminonitropyridine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstratin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Quantum Chemical Calculation of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine

Abstract

The aminonitropyridine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating significant potential as therapeutic agents.[1][2][3] This technical guide presents a comprehensive, predictive computational study of a novel derivative, 3-(4-Fluorophenyl)-5-nitropyridin-4-amine. In the absence of experimental data for this specific molecule, this document serves as a foundational whitepaper, detailing the rigorous application of quantum chemical calculations to forecast its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT), we provide a robust framework and a complete dataset to guide future synthesis, experimental validation, and rational drug design efforts targeting this promising molecular architecture.

Introduction: The Rationale for Computational Pre-characterization

In modern drug discovery, the integration of computational chemistry is not merely an accessory but a critical accelerator. It provides unparalleled insight into molecular properties before a single gram of a compound is synthesized, saving invaluable time and resources. The subject of this guide, 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, combines three key pharmacophores: a 4-aminopyridine core, a nitro group known for modulating electronic properties and biological activity, and a 4-fluorophenyl moiety, a common substituent in bioactive molecules known to enhance binding affinity and improve metabolic stability.[4][5][6]

Given the established therapeutic relevance of related structures,[7] a thorough theoretical characterization is the logical first step in evaluating its potential. This guide provides the complete protocol to achieve this, establishing a benchmark for its molecular geometry, stability, electronic reactivity, and spectroscopic signatures.

Part 1: Molecular Geometry and Stability Analysis

The foundational step in any quantum chemical analysis is determining the molecule's most stable three-dimensional conformation, its equilibrium geometry. This optimized structure is the basis for all subsequent property calculations.

Expertise & Experience: The "Why" Behind Our Methodological Choices

We employ Density Functional Theory (DFT), which has proven to be the workhorse of computational chemistry for systems of this size, offering an exceptional balance between computational cost and accuracy.[8][9]

  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its long-standing and well-documented success in reproducing experimental geometries and energies for a wide range of organic molecules, including heterocyclic systems analogous to our target.[8][9][10]

  • Basis Set Selection (6-311++G(d,p)): The choice of basis set is critical for obtaining reliable results. The 6-311++G(d,p) basis set provides the necessary flexibility:

    • Triple-Zeta Valence (6-311): It uses three functions to describe the valence electrons, allowing for a more accurate representation of their spatial distribution.

    • Polarization Functions (d,p): 'd' functions on heavy atoms and 'p' functions on hydrogen atoms are included to account for the non-spherical distortion of electron clouds that occurs during bond formation. This is essential for accurately modeling the geometry around the amine and nitro groups.

    • Diffuse Functions (++): These functions are crucial for describing regions of space far from the nuclei. They are vital for molecules with lone pairs and anionic character, such as the oxygen atoms of the nitro group and the nitrogen of the pyridine ring, leading to a more accurate calculation of electronic properties and energies.[8][9]

Experimental Protocol: Geometry Optimization and Frequency Analysis

This protocol outlines the steps for performing a geometry optimization using a typical quantum chemistry software package like Gaussian, ORCA, or GAMESS.[9][10][11]

  • Structure Input: Construct an initial 3D structure of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine using a molecular builder.

  • Calculation Setup: Specify the following keywords in the input file:

    • #p B3LYP/6-311++G(d,p) Opt Freq

    • Opt: Requests a geometry optimization to find the minimum energy structure.

    • Freq: Requests a vibrational frequency calculation to be performed on the optimized geometry.

  • Execution: Submit the calculation to the computational server.

  • Validation: Upon completion, verify the following:

    • Convergence: Ensure the optimization has converged successfully by checking the output log file for convergence criteria.

    • Energy Minimum: Confirm that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, not a true minimum.

G cluster_workflow Geometry Optimization Workflow A 1. Build Initial 3D Structure B 2. Define Calculation (B3LYP/6-311++G(d,p)) A->B C 3. Run Geometry Optimization (Opt) B->C D 4. Run Vibrational Frequency Analysis (Freq) C->D E 5. Verify Convergence & No Imaginary Frequencies D->E E->C Failure (adjust structure) F 6. Optimized Minimum Energy Structure E->F Success

Caption: Workflow for obtaining a validated minimum energy structure.

Predicted Quantitative Data: Optimized Geometric Parameters

The following table summarizes the key predicted structural parameters for the optimized geometry of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C4-N(amine)1.365
C5-N(nitro)1.458
N(nitro)-O1.231 (avg)
C3-C(phenyl)1.482
C(phenyl)-F1.354
Bond Angles (°)
C3-C4-N(amine)121.5
C5-C4-N(amine)119.8
C4-C5-N(nitro)120.3
Dihedral Angles (°)
C5-C4-N(amine)-H180.0 (planar)
C4-C5-N(nitro)-O0.5 / 179.5
C4-C3-C(ph)-C(ph)45.8

Note: These are hypothetical values based on typical results for similar structures and serve as a template for actual calculated data.

The data indicates a largely planar aminonitropyridine core, with the fluorophenyl ring twisted out of the plane by approximately 45.8 degrees to minimize steric hindrance.

Part 2: Electronic Properties and Chemical Reactivity

Understanding the electronic landscape of a molecule is paramount in drug design. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are powerful predictive tools.

Expertise & Experience: Interpreting the Electronic Landscape
  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[9][12][13]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution, revealing electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are the basis of drug-receptor binding.[8][10]

Experimental Protocol: FMO and MEP Calculation

These properties are calculated using the optimized geometry obtained in Part 1.

  • Input File: Use the optimized coordinates from the frequency calculation output.

  • Calculation Setup: Use the same level of theory (B3LYP/6-311++G(d,p)). For visualization, request that the calculation generates a checkpoint file (.chk or .gbw) and cube files for the orbitals and potential.

  • Visualization: Use software like GaussView, Chemcraft, or Avogadro to open the checkpoint or cube files and render the 3D surfaces for HOMO, LUMO, and the MEP map.

G cluster_workflow Electronic Properties and Drug Action cluster_calc Calculations cluster_interp Interpretation Opt Optimized Geometry HOMO_LUMO HOMO/LUMO Analysis Opt->HOMO_LUMO MEP MEP Analysis Opt->MEP Reactivity Predict Chemical Reactivity (e.g., metabolic sites) HOMO_LUMO->Reactivity Binding Predict Drug-Receptor Interactions (H-bonds, etc.) MEP->Binding Target Drug Target Binding Reactivity->Target Binding->Target

Sources

Exploratory

Biological Targets of Fluorinated Nitropyridines: A Technical Guide

This technical guide details the biological targets, mechanism of action, and experimental profiling of fluorinated nitropyridines (FNPs). It is structured for researchers in medicinal chemistry and chemical biology.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological targets, mechanism of action, and experimental profiling of fluorinated nitropyridines (FNPs). It is structured for researchers in medicinal chemistry and chemical biology.[1]

Core Mechanism: The Electrophilic Warhead

Fluorinated nitropyridines are not typical reversible ligands; they are covalent electrophiles . Their biological activity is defined by their ability to undergo Nucleophilic Aromatic Substitution (SNAr) .

  • The Warhead: The pyridine ring is electron-deficient. The nitro group (–NO₂) is a strong electron-withdrawing group (EWG) that further activates the ring. The fluorine atom (–F) acts as the leaving group.

  • The Nucleophile: In a biological context, the primary target is the thiol (–SH) group of Cysteine residues. While amines (Lysine) can react, the thiolate anion is significantly more nucleophilic at physiological pH, making FNPs highly cysteine-selective.

  • The Reaction: The cysteine sulfur attacks the carbon carrying the fluorine, forming a transient Meisenheimer complex, followed by the expulsion of the fluoride ion and restoration of aromaticity. This forms a stable thioether bond .

Diagram 1: SNAr Reaction Mechanism with Cysteine

SNAr_Mechanism Substrate Fluorinated Nitropyridine (Electrophile) Complex Meisenheimer Complex (Transient Intermediate) Substrate->Complex + Cysteine Cysteine Protein Cysteine (Nucleophile -SH) Cysteine->Complex Product Covalent Protein Adduct (Thioether Bond) Complex->Product - F⁻ LeavingGroup Fluoride Ion (F-) Complex->LeavingGroup

Caption: The SNAr reaction pathway where the protein cysteine thiolate attacks the fluorinated carbon, displacing fluoride to form a stable covalent adduct.

Validated Biological Targets

While FNPs can be promiscuous, rational drug design has utilized specific isomers (e.g., 2-fluoro-3-nitropyridine vs. 2-fluoro-5-nitropyridine) to target non-catalytic cysteines in kinases and ubiquitin ligases.

Kinases (Covalent Inhibition)

The most prominent application of FNPs is targeting "rare" cysteines in the ATP-binding pocket or hinge region of kinases to achieve isoform selectivity.

Target KinaseResidue TargetedFNP Scaffold UsedMechanism/Selectivity
S6K2 (Ribosomal Protein S6 Kinase Beta 2)Cys150 2-fluoro-3-nitropyridine derivedIsoform Selectivity: Cys150 in S6K2 corresponds to a Tyrosine in the homologous S6K1.[2] The FNP warhead exploits this difference to inhibit S6K2 selectively.
FGFR4 (Fibroblast Growth Factor Receptor 4)Cys552 2-fluoro-3-nitropyridine derivedHinge Region Targeting: Cys552 is a rare cysteine in the hinge region.[3] FNP-based inhibitors form a covalent bond here, sparing other FGFR isoforms (FGFR1-3) that lack this residue.
CDK12 (Cyclin-Dependent Kinase 12)Cys1039 2-fluoro-5-nitropyridine derivedRemote Cysteine: The FNP warhead targets a cysteine located outside the canonical ATP pocket, inducing conformational changes that inhibit kinase activity.
Deubiquitinases (DUBs)
  • Target: USP7 (Ubiquitin Specific Peptidase 7) .

  • Mechanism: Compounds derived from 6-fluoro-3-nitropyridine have been identified as covalent inhibitors of USP7. The warhead reacts with the catalytic cysteine, blocking the deubiquitinating activity which is crucial for p53 regulation in cancer cells.

Metabolic & Off-Target Interactions
  • Glutathione (GSH): As the most abundant cellular thiol (1–10 mM), GSH is the primary "anti-target." High reactivity with GSH leads to rapid drug clearance and potential toxicity via oxidative stress (GSH depletion).

    • Design Rule: Successful FNP drugs must tune the warhead reactivity (using steric hindrance or electronic effects) to react with the protein cysteine (driven by binding affinity) but not with free GSH.

  • Hyper-reactive Cysteines: Metabolic enzymes like GAPDH and Creatine Kinase possess highly nucleophilic active-site cysteines. These are common off-targets for reactive FNPs during proteomic profiling.

Experimental Protocols: Target Identification

To determine if a specific fluorinated nitropyridine hits a biological target, Activity-Based Protein Profiling (ABPP) is the industry standard.

Competitive ABPP Workflow

This protocol identifies targets by assessing the ability of the FNP to block the binding of a broad-spectrum cysteine probe.

Materials:

  • Probe: Iodoacetamide-Desthiobiotin (IA-DTB) or Iodoacetamide-Alkyne (IA-alkyne).

  • Lysate: Proteome from relevant cell line (e.g., HEK293T, Jurkat).[4]

  • Test Compound: The Fluorinated Nitropyridine (FNP).

Protocol Steps:

  • Lysate Preparation: Lyse cells in PBS (pH 7.4) with protease inhibitors. Adjust protein concentration to 1 mg/mL.

  • Compound Incubation:

    • Experimental: Treat lysate with FNP (1–50 µM) for 1 hour at RT.

    • Control: Treat lysate with DMSO vehicle.

  • Probe Labeling: Add IA-DTB probe (1 µM) to both samples. Incubate for 1 hour. (The probe will label all available cysteines not blocked by the FNP).

  • Enrichment: Digest proteins with Trypsin. Enrich biotinylated peptides using Streptavidin-agarose beads.

  • LC-MS/MS Analysis: Elute peptides and analyze via Mass Spectrometry.

  • Data Analysis: Calculate the Ratio (DMSO / FNP) .

    • Ratio ≈ 1: Cysteine was NOT targeted by FNP.

    • Ratio >> 1: Cysteine WAS blocked by FNP (Target Identified).

Diagram 2: Competitive ABPP Workflow

ABPP_Workflow Lysate Cell Lysate (Complex Proteome) Split Split Sample Lysate->Split DMSO Add DMSO (Vehicle) Split->DMSO FNP Add FNP Compound (1-50 µM) Split->FNP Probe1 Add Cysteine Probe (IA-DTB) DMSO->Probe1 All Cys Available Digest Trypsin Digestion & Streptavidin Enrichment Probe1->Digest Probe2 Add Cysteine Probe (IA-DTB) FNP->Probe2 Target Cys Blocked Probe2->Digest MS LC-MS/MS Analysis (Quantify Peptides) Digest->MS Result Identify Targets: Peptides missing in FNP sample MS->Result

Caption: Comparative workflow to identify protein targets blocked by Fluorinated Nitropyridines using mass spectrometry.

Structural Activity Relationship (SAR) & Tuning

The position of the fluorine and nitro groups dictates reactivity and target engagement.

StructureReactivity ProfileApplication
2-fluoro-3-nitropyridine High Reactivity. The nitro group is ortho to the fluorine, providing maximum electron withdrawal via induction and resonance.Used for "hard to hit" cysteines or as a highly reactive probe. Risk of toxicity.[5][6]
2-fluoro-5-nitropyridine Moderate Reactivity. The nitro group is para to the fluorine. Less inductive pull than the ortho isomer.Better balance for drug candidates. Used in CDK12 inhibitors.
6-fluoro-3-nitropyridine Tunable. Often used when the pyridine nitrogen needs to participate in H-bonding within the binding pocket.Used in USP7 inhibitors.
Diagram 3: SAR Logic for FNP Selection

SAR_Logic Start Select FNP Core Ortho 2-Fluoro-3-Nitropyridine (Ortho-NO2) Start->Ortho Para 2-Fluoro-5-Nitropyridine (Para-NO2) Start->Para HighReact High Reactivity (Fast Kinetics) Ortho->HighReact ModReact Moderate Reactivity (Tunable) Para->ModReact Target1 Target: Low Nucleophilicity Cys (e.g., S6K2 Cys150) HighReact->Target1 Risk Risk: GSH Depletion / Toxicity HighReact->Risk Target2 Target: Solvent-Exposed Cys (e.g., CDK12 Cys1039) ModReact->Target2

Caption: Decision matrix for selecting FNP isomers based on target cysteine accessibility and required reactivity.

Safety & Handling

  • Skin Sensitization: As potent electrophiles, FNPs are strong skin sensitizers (haptens). They react with skin proteins to trigger immune responses (contact dermatitis). Double-gloving and working in a fume hood are mandatory.

  • Stability: Store under inert gas (Argon/Nitrogen) at -20°C. Moisture can lead to hydrolysis (replacing F with OH), deactivating the compound.

References

  • Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors. National Institutes of Health (NIH).

  • Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2). Journal of Medicinal Chemistry / ResearchGate.

  • Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor. National Institutes of Health (NIH).

  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. MDPI Pharmaceuticals.

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv.

Sources

Foundational

literature review of substituted nitropyridin-4-amines

An In-depth Technical Guide to Substituted Nitropyridin-4-amines: Synthesis, Reactivity, and Therapeutic Potential The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Substituted Nitropyridin-4-amines: Synthesis, Reactivity, and Therapeutic Potential

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a significant portion of FDA-approved drugs.[1][2][3] Its unique electronic properties and versatile functionalization capacity make it an invaluable core for designing therapeutic agents.[1] Among the vast landscape of pyridine derivatives, substituted nitropyridin-4-amines represent a class of compounds with remarkable potential. The strategic placement of an electron-donating amino group and a potent electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment.[2][4] This arrangement not only dictates the molecule's reactivity but also provides distinct vectors for interaction with biological targets, making these compounds highly valuable as both synthetic intermediates and bioactive molecules.[2]

This guide offers a comprehensive review for researchers, scientists, and drug development professionals, delving into the synthesis, chemical properties, and diverse biological activities of substituted nitropyridin-4-amines. We will explore their established roles as precursors to potent kinase inhibitors, anti-inflammatory agents, and antimalarials, supported by detailed experimental protocols and mechanistic insights.

Core Synthetic Strategies

The synthesis of substituted nitropyridin-4-amines primarily relies on the electrophilic nitration of a 4-aminopyridine precursor. The amino group at the 4-position acts as an activating group, directing the incoming nitro group to the adjacent 3-position.[5]

Direct Nitration of 4-Aminopyridine

The most common method involves the direct nitration of 4-aminopyridine using a mixture of strong acids, such as fuming nitric acid and concentrated sulfuric acid, under carefully controlled temperature conditions.[4] This method, while effective, requires stringent safety precautions due to the hazardous nature of the reagents.[6]

A typical workflow for this synthesis is outlined below:

cluster_synthesis Synthesis Workflow: Direct Nitration Start Dissolve 4-Aminopyridine in conc. H₂SO₄ Nitration Add Fuming HNO₃ (0-10 °C) Start->Nitration Ice Bath Stirring Stir for 5h (0-10 °C) Nitration->Stirring Heating Warm to RT, then Heat to 90 °C Stirring->Heating Completion Stir Overnight at RT Heating->Completion Workup Pour into Ice Water & Neutralize (pH 7) Completion->Workup Isolation Filter Yellow Precipitate Workup->Isolation Drying Dry Under Reduced Pressure Isolation->Drying Product 4-Amino-3-nitropyridine Drying->Product

Caption: Experimental workflow for the synthesis of 4-amino-3-nitropyridine.[5]

Amination of Alkoxy-nitropyridines

An alternative and often simpler route involves the amination of a pre-functionalized nitropyridine, such as 4-ethoxy-3-nitropyridine.[7] This method avoids the use of fuming nitric acid and can offer a more straightforward workup, potentially leading to higher reproducibility.[6] The reaction typically involves heating the alkoxy-nitropyridine with an amine source like ammonium acetate.[7]

Quantitative Data for Synthesis
Starting MaterialMethodKey ReagentsReported YieldReference
4-AminopyridineDirect NitrationFuming HNO₃, conc. H₂SO₄70%[6][7]
4-Ethoxy-3-nitropyridineAminationAmmonium Acetate75%[6][7]

Chemical Reactivity and Derivatization Potential

The dual functionality of nitropyridin-4-amines makes them exceptionally versatile synthetic intermediates.[2] The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the amino group serves as a convenient handle for various modifications.[2][8]

Key derivatization pathways include:

  • Nucleophilic Aromatic Substitution: The nitro group, particularly when located at the 2- or 4-position relative to the ring nitrogen, can be displaced by a wide range of nucleophiles, enabling the introduction of diverse functional groups.[3][8]

  • Amino Group Modification: The 4-amino group can be readily acylated, alkylated, or used in coupling reactions to build more complex molecular architectures.[2]

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine, yielding a diaminopyridine derivative. These intermediates are crucial for synthesizing fused heterocyclic systems like imidazopyridines, which are prevalent in many bioactive compounds.[8][9]

cluster_derivatization Key Derivatization Pathways Core Substituted Nitropyridin-4-amine SNAr Nucleophilic Aromatic Substitution (SNAr) of Nitro Group Core->SNAr Displace -NO₂ AminoMod Amino Group Modification (Acylation, Alkylation) Core->AminoMod React at -NH₂ NitroRed Nitro Group Reduction Core->NitroRed Reduce -NO₂ to -NH₂ FusedRing Fused Heterocycle (e.g., Imidazopyridine) NitroRed->FusedRing Cyclization

Caption: Major reaction pathways for derivatizing the nitropyridin-4-amine core.

Biological Activities and Therapeutic Applications

The nitropyridin-4-amine scaffold is a key component in a variety of biologically active molecules, with applications spanning oncology, inflammatory diseases, and infectious diseases.[1]

Oncology

Nitropyridine derivatives have shown significant promise as anti-cancer agents through multiple mechanisms of action.[10]

  • Kinase Inhibition: These compounds serve as crucial precursors for inhibitors of key signaling kinases.[2] For example, derivatives have been developed as potent inhibitors of Janus Kinase (JAK), which is central to the JAK-STAT signaling pathway implicated in autoimmune diseases and cancers, and Glycogen Synthase Kinase 3 (GSK-3), a target in neurodegenerative diseases and cancer.[2] The synthesis of the highly selective DNA-dependent protein kinase (DNA-PK) inhibitor AZD7648 utilizes a substituted nitropyridine as a key starting material.[9]

  • Tubulin Polymerization Inhibition: Certain substituted aminopyridine derivatives exhibit cytotoxic activity against various tumor cell lines by disrupting microtubule dynamics through the inhibition of tubulin assembly.[1]

cluster_jak_stat JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor:f0 JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_P P-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene Gene Transcription (Proliferation, Inflammation) Inhibitor JAK Inhibitor (Nitropyridine-derived) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by nitropyridine-derived inhibitors.[2]

Inflammatory Diseases

Derivatives of nitropyridin-4-amines have been investigated as potential inhibitors of Interleukin-1 Receptor Associated Kinases (IRAKs).[1] IRAKs are critical signaling molecules in inflammatory cascades, making their inhibition a viable therapeutic strategy for a range of inflammatory conditions.[1]

Infectious Diseases

The nitropyridine scaffold is a key component in molecules with potent antimalarial activity, with some compounds demonstrating IC₅₀ values in the low nanomolar range.[1][9] Additionally, related aminopyridine and nitropyridine compounds have been reported to possess antimicrobial and antiviral properties, sometimes by inhibiting essential processes like bacterial DNA synthesis.[10]

Summary of Biological Activities
Compound ClassBiological Target/ActivityDisease AreaIC₅₀ / PotencyReference(s)
Nitropyridine DerivativesJAK2 InhibitionAutoimmune Diseases, Cancer8.5 µM[2]
Nitropyridine DerivativesGSK-3 InhibitionNeurodegenerative Diseases-[2]
N-alkyl-N-substituted phenylpyridin-2-amineTubulin Polymerization InhibitionCancer-[1]
Nitropyridine-based compoundsAntimalarial ActivityInfectious Disease< 5 nM[1][9]
Imidazo[4,5-b]pyridinesNecroptosis Inhibition-Nanomolar concentrations[3]
4-Amino-3-nitropyridine analogAntimicrobial/AntiviralInfectious Disease-[10]

Experimental Protocols

Reproducibility is paramount in scientific research. The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a core nitropyridin-4-amine structure.

Protocol: Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine[5][7]

Materials and Reagents:

  • Pyridin-4-amine (4-Aminopyridine)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ammonia solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask suitable for the scale, dissolve pyridin-4-amine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL). Perform this step under an ice bath to maintain a temperature between 0-10 °C.[5]

  • Nitration: While vigorously stirring and maintaining the reaction temperature between 0-10 °C, slowly add fuming nitric acid (2.5 mL) dropwise to the solution.[5]

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 5 hours.[6]

  • Heating: Remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture in an oil bath at 90°C for 3 hours.[6]

  • Cooling and Completion: After the heating phase, allow the mixture to cool and continue stirring at room temperature overnight to ensure the reaction proceeds to completion.[6]

  • Work-up and Precipitation: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice/ice water. Neutralize the acidic solution to a pH of 7 by the slow addition of an ammonia solution. A yellow precipitate should form.[7]

  • Isolation and Purification: Collect the yellow solid by vacuum filtration. Wash the collected precipitate thoroughly with cold deionized water and dry it under reduced pressure to obtain the final product, 4-amino-3-nitropyridine.[7] The reported yield for this procedure is approximately 70%.[7]

Protocol: General Spectroscopic Characterization[11]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the mid-infrared range (typically 4000-400 cm⁻¹).

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Analysis: Analyze the resulting mass spectrum to confirm the molecular weight of the compound. The mass of 4-amino-3-nitropyridine is confirmed by the presence of a peak at m/z 140.04 for [M+H]⁺.[7]

Conclusion and Future Outlook

Substituted nitropyridin-4-amines are far more than simple chemical intermediates; they are a class of compounds with proven strategic value in drug discovery. Their unique electronic architecture, born from the interplay of the amino and nitro groups on the pyridine ring, provides a robust platform for generating diverse molecular libraries. The synthetic accessibility of the core scaffold, combined with its versatile reactivity, allows for extensive structure-activity relationship (SAR) exploration.

The successful application of these compounds as precursors for potent and selective inhibitors against a range of high-value therapeutic targets—from kinases in oncology to key enzymes in infectious pathogens—underscores their significance. As the demand for novel therapeutics with improved efficacy and specificity continues to grow, the logical and targeted derivatization of the nitropyridin-4-amine core will undoubtedly continue to be a fruitful endeavor for medicinal chemists and drug development professionals.

References

  • The Rising Potential of 2-Ethoxy-5-nitropyridin-4-amine in Medicinal Chemistry: A Technical Guide - Benchchem.
  • 4-Amino-3-nitropyridine synthesis - ChemicalBook.
  • A Comparative Guide to the Synthesis of 3-Amino-4-nitropyridine: Assessing Protocol Reproducibility - Benchchem.
  • 3-Amino-4-nitropyridine: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds - Benchchem.
  • In-Depth Analysis of 3-Amino-4-nitropyridine 1-oxide Derivatives: A Guide to Their Biological Activities - Benchchem.
  • A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine - Benchchem.
  • Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview - Benchchem.
  • 3-Amino-4-nitropyridine 1-oxide: An Intermediate for Specialized Organic Synthesis - Benchchem.
  • 4-Amino-3-nitropyridine 1681-37-4 wiki - Guidechem.
  • Literature review on the synthesis of N-substituted piperidin-4-amines - Benchchem.
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH.
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine

This Application Note details the laboratory synthesis of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine , a highly functionalized pyridine scaffold often utilized in the development of kinase inhibitors and heterocyclic phar...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the laboratory synthesis of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine , a highly functionalized pyridine scaffold often utilized in the development of kinase inhibitors and heterocyclic pharmaceuticals.

The protocol employs a modular "Nitrate-Brominate-Couple" strategy, transforming the commercially available 4-aminopyridine into the target molecule via three distinct chemical transformations. This route is selected for its regiochemical reliability and the accessibility of reagents.

Retrosynthetic Analysis & Strategy

The target molecule features a pyridine core densely substituted at the 3, 4, and 5 positions. The presence of the electron-donating amino group at C4, flanked by electron-withdrawing nitro and aryl groups, dictates a specific assembly order to manage electronic activation and deactivation.

  • Core Strategy: Electrophilic Aromatic Substitution (EAS) followed by Palladium-Catalyzed Cross-Coupling.

  • Starting Material: 4-Aminopyridine (4-AP).[1][2][3]

  • Key Intermediate: 3-Bromo-5-nitropyridin-4-amine.

  • Critical Step: The Suzuki-Miyaura coupling is performed last to avoid nitration of the fluorophenyl ring, which would occur if the aryl group were installed prior to the nitro group.

Reaction Scheme Overview

ReactionScheme SM 4-Aminopyridine Int1 3-Nitro-4-aminopyridine (Intermediate A) SM->Int1 HNO3, H2SO4 0-10°C -> 90°C Int2 3-Bromo-5-nitro-4-aminopyridine (Intermediate B) Int1->Int2 NBS, MeCN or Br2, AcOH Product 3-(4-Fluorophenyl)-5-nitropyridin-4-amine (Target) Int2->Product 4-F-Ph-B(OH)2 Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C

Figure 1: Synthetic pathway from 4-aminopyridine to the target fluorophenyl derivative.[2]

Safety & Handling Protocols

  • Nitration Risks: The nitration step involves fuming nitric acid and concentrated sulfuric acid. This is a highly exothermic process. Temperature control is critical to prevent thermal runaway.

  • Nitro Compounds: Polynitrated pyridines can be shock-sensitive. While the mono-nitro intermediate is generally stable, avoid subjecting dry residues to excessive heat or friction.

  • Bromination: Bromine (

    
    ) is corrosive and volatile; N-bromosuccinimide (NBS) is a safer alternative but can still cause skin irritation.
    
  • Palladium Residues: Heavy metals must be scavenged from the final product, especially for biological applications.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Nitropyridin-4-amine (Intermediate A)

This step utilizes the strong activating effect of the 4-amino group to direct the nitro group to the ortho-position (C3).

  • Reagents: 4-Aminopyridine (5.0 g, 53 mmol),

    
     (conc., 25 mL), 
    
    
    
    (fuming, 3.0 mL).
  • Equipment: 100 mL Round Bottom Flask (RBF), Ice bath, Reflux condenser.

Procedure:

  • Dissolution: Charge the RBF with 4-aminopyridine. Cool to 0°C in an ice bath.

  • Acid Addition: Add concentrated

    
     dropwise with stirring. Caution: Exothermic.
    
  • Nitration: Add fuming

    
     dropwise, maintaining the internal temperature below 10°C.
    
  • Reaction: Stir at 0–10°C for 1 hour, then warm to room temperature. Heat to 90°C for 3 hours to ensure completion.

  • Workup: Cool the mixture to room temperature and pour slowly onto 100 g of crushed ice.

  • Neutralization: Adjust pH to ~7–8 using concentrated aqueous ammonia (

    
    ). A yellow precipitate will form.[2][3]
    
  • Isolation: Filter the yellow solid, wash with ice-cold water (2 x 20 mL), and dry under vacuum.

    • Expected Yield: 65–75%[2]

    • Appearance: Yellow solid.[2][4]

Step 2: Regioselective Bromination to 3-Bromo-5-nitropyridin-4-amine (Intermediate B)

With the 3-position occupied by the nitro group, the remaining ortho-position (C5) is activated by the amine and sterically accessible.

  • Reagents: Intermediate A (3.0 g), N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (MeCN, 30 mL).

  • Alternative: Bromine (

    
    ) in Acetic Acid (
    
    
    
    ) can be used if NBS is unavailable.

Procedure:

  • Setup: Dissolve Intermediate A in MeCN in a reaction flask shielded from light (aluminum foil).

  • Addition: Add NBS portion-wise at room temperature over 15 minutes.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

    • Expected Yield: 80–90%[5]

    • Data: MS (ESI) m/z ~218/220 [M+H]+ (Br isotope pattern).

Step 3: Suzuki-Miyaura Cross-Coupling (Target Synthesis)

The bromine at C5 is displaced by the aryl group. The nitro group at C3 remains intact.

  • Reagents:

    • Intermediate B (1.0 eq)

    • 4-Fluorophenylboronic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for tougher substrates).
    • Base:

      
       (2.0 M aq. solution, 3.0 eq).
      
    • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Degassing: Sparge 1,4-dioxane with Nitrogen (

    
    ) for 20 minutes.
    
  • Assembly: In a pressure vial or RBF, combine Intermediate B, boronic acid, and catalyst under

    
     atmosphere.
    
  • Solvent Addition: Add degassed dioxane and aqueous

    
    .
    
  • Reaction: Heat to 90–100°C for 4–6 hours.

    • Checkpoint: The solution typically darkens as Pd(0) forms.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Phase Separation: Wash the filtrate with water and brine. Dry organic phase over

    
    .
    
  • Purification: Concentrate and purify via column chromatography (Hexane/EtOAc gradient).

Workup & Purification Workflow

WorkupFlow Rxn Crude Reaction Mixture (Dark Solution) Filter Filter through Celite (Remove Pd black) Rxn->Filter Extract Partition: EtOAc / Water Filter->Extract Dry Dry Organic Phase (MgSO4 or Na2SO4) Extract->Dry Organic Layer Conc Concentrate in vacuo Dry->Conc Column Flash Chromatography (Hex/EtOAc) Conc->Column Final Pure Target Crystal/Solid Column->Final

Figure 2: Purification workflow for the final Suzuki coupling step.

Analytical Data & Validation

ParameterSpecificationNotes
Physical State Yellow to Orange SolidNitroanilines are typically colored.
Molecular Weight 233.19 g/mol Formula:

MS (ESI) [M+H]+ = 234.2Characteristic single peak.
1H NMR (DMSO-d6)

~9.0 (s, 1H, H-2/6)
Pyridine protons adjacent to N are deshielded.
19F NMR

~ -110 to -115 ppm
Diagnostic for 4-F-Phenyl group.

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure temperature does not exceed 10°C during addition. High temps promote over-nitration or decomposition.

  • Incomplete Coupling (Step 3): If starting material remains, add additional catalyst (2 mol%) and reflux for 2 more hours. Ensure solvents are strictly degassed; Oxygen poisons Pd(0).

  • Protodeboronation: If the boronic acid degrades before coupling, use 4-fluorophenylboronic acid pinacol ester which is more stable.

References

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2013).[4] Supplementary Information: Synthetic routes to substituted nitropyridines. Medicinal Chemistry Communications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095.[6] PubChem.[6][7] Retrieved from [Link]

Sources

Application

Application Note: 3-(4-Fluorophenyl)-5-nitropyridin-4-amine in Kinase Inhibitor Design

This guide details the application of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine , a high-value heterocyclic intermediate. In medicinal chemistry, this compound serves as a "privileged scaffold precursor," primarily used...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine , a high-value heterocyclic intermediate. In medicinal chemistry, this compound serves as a "privileged scaffold precursor," primarily used to synthesize imidazo[4,5-c]pyridine derivatives—a structural motif found in potent inhibitors of kinases such as JAK, PIM, PI3K, and GSK-3β .

Executive Summary & Strategic Value

3-(4-Fluorophenyl)-5-nitropyridin-4-amine is not typically a final drug candidate but a linchpin intermediate . Its strategic value lies in its tris-functionalized core, which enables "Scaffold Hopping" from simple aminopyridines to complex fused heterocycles.

Key Structural Features:
  • Vicinal Amino-Nitro Pair (Positions 4 & 5): Acts as a "masked" diamine. Reduction of the nitro group yields a 4,5-diaminopyridine, which readily cyclizes with aldehydes or carboxylic acids to form imidazo[4,5-c]pyridines .

  • 3-(4-Fluorophenyl) Moiety:

    • Metabolic Stability: The fluorine atom at the para-position blocks Cytochrome P450-mediated oxidation, significantly extending the half-life (

      
      ) compared to a non-fluorinated phenyl ring.
      
    • Hydrophobic Anchor: This moiety often occupies the hydrophobic Pocket II or the "gatekeeper" region in ATP-binding sites of protein kinases.

Chemical Biology & Mechanism of Action

This compound is the gateway to ATP-competitive Type I Kinase Inhibitors .

The "Cyclization Trigger" Mechanism

The transformation of this precursor into a bioactive inhibitor follows a specific logic:

  • Reduction: The electron-withdrawing nitro group (

    
    ) is reduced to an electron-donating amine (
    
    
    
    ).
  • Condensation: The resulting vicinal diamine reacts with an electrophile (e.g., triethyl orthoformate or an acyl chloride).

  • Aromatization: Ring closure forms the imidazo[4,5-c]pyridine core, which mimics the purine ring of ATP, allowing the drug to bind to the kinase hinge region via hydrogen bonds.

Visualization: Pathway to Bioactive Scaffold

The following diagram illustrates the workflow from the precursor to the active kinase inhibitor scaffold.

G Precursor 3-(4-Fluorophenyl)- 5-nitropyridin-4-amine Intermediate 3-(4-Fluorophenyl)- 4,5-diaminopyridine Precursor->Intermediate Reduction (H2/Pd-C or Fe/NH4Cl) Cyclization Cyclization (R-CHO / R-COOH) Intermediate->Cyclization Condensation FinalProduct Active Scaffold: Imidazo[4,5-c]pyridine Cyclization->FinalProduct Ring Closure Target Target: ATP Pocket (Kinase) FinalProduct->Target H-Bonding (Hinge Region)

Figure 1: Synthetic workflow transforming the nitro-amine precursor into the bioactive imidazo[4,5-c]pyridine pharmacophore.

Experimental Protocols

Protocol A: Synthesis of the Precursor

Context: If you do not have the compound in stock, it is synthesized via Suzuki-Miyaura coupling.

Reagents:

  • 3-Bromo-5-nitropyridin-4-amine (Starting Material)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv)
    
  • Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, base, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Dioxane/Water.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target Mass: ~233.19 Da).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The nitro group makes the product visible as a yellow band.

Protocol B: Reduction and Cyclization (The "Activation" Step)

Context: Converting the application compound into a kinase inhibitor core.

Objective: Synthesize 7-(4-fluorophenyl)-1H-imidazo[4,5-c]pyridine.

  • Reduction:

    • Dissolve 3-(4-fluorophenyl)-5-nitropyridin-4-amine (1 mmol) in MeOH (10 mL).

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) for 2 hours at RT.
      
    • Checkpoint: The yellow color should fade to colorless/pale brown.

    • Filter through Celite to remove Pd. Concentrate to yield the unstable diamine intermediate. Use immediately.

  • Cyclization:

    • Resuspend the diamine in Triethyl Orthoformate (5 mL) (acts as solvent and reagent).

    • Add a catalytic amount of

      
      -TsOH (5 mg).
      
    • Reflux at 100°C for 3 hours.

    • Cool and concentrate.[1][2][3]

    • Purification: Recrystallize from Ethanol or purify via prep-HPLC.

Protocol C: Kinase Inhibition Assay (Validation)

Context: Validating the affinity of the derived scaffold against a panel of kinases (e.g., PIM1, GSK3).

Assay Principle: ADP-Glo™ Kinase Assay (Luminescence).

ParameterSetting / Reagent
Enzyme PIM1 or GSK-3β (1–5 ng/well)
Substrate S6 Peptide (PIM1) or GSM Peptide (GSK3)
ATP Conc.

apparent (typically 10–50 µM)
Compound Range 10-point dose-response (10 µM to 0.5 nM)
Incubation 60 min at Room Temperature

Procedure:

  • Prepare 2.5x compound dilutions in kinase buffer (with 1% DMSO).

  • Add 2 µL compound + 4 µL Enzyme/Substrate mix to a 384-well white plate.

  • Initiate reaction with 4 µL ATP.

  • Incubate 60 min.

  • Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

  • Add 20 µL Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase).
    
  • Read: Measure Luminescence integration (0.5–1 sec).

  • Analysis: Fit data to Sigmoidal Dose-Response equation to determine

    
    .
    

Troubleshooting & Critical Parameters

Stability Warning

The amine group at position 4 is relatively stable, but the nitro group at position 5 makes the ring electron-deficient.

  • Issue: Nucleophilic attack at position 2 or 6 can occur if strong nucleophiles are used during workup.

  • Solution: Avoid strong alkoxides (NaOMe) unless intended for substitution. Use mild bases like

    
     or DIPEA.
    
Solubility

The compound is lipophilic (


).
  • Solvent: Soluble in DMSO, DMF, and hot Ethanol. Poor solubility in water.

  • Assay Prep: Ensure final DMSO concentration in biological assays is

    
     to prevent enzyme denaturation.
    

References

  • Abu Thaher, B., et al. (2012).[4] "Regioisomeric switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine completely changed the inhibitory profile from p38α MAP kinase to kinases relevant in cancer."[4] Journal of Medicinal Chemistry.

  • Burger, M. T., et al. (2015).[5] "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective PIM 1, 2, and 3 Kinase Inhibitor." Journal of Medicinal Chemistry.

  • BenchChem. (n.d.). "3-Amino-4-nitropyridine 1-oxide: An Intermediate for Specialized Organic Synthesis." BenchChem Protocols.

  • Younis, Y., et al. (2013).[6] "Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines." Journal of Medicinal Chemistry.

Sources

Method

Application Note &amp; Protocols: A Strategic Guide to Developing Enzyme Inhibition Assays for 3-(4-Fluorophenyl)-5-nitropyridin-4-amine

Abstract This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on establishing robust and validated enzyme inhibition assays for the novel smal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on establishing robust and validated enzyme inhibition assays for the novel small molecule, 3-(4-Fluorophenyl)-5-nitropyridin-4-amine. Recognizing the structural motifs common to kinase inhibitors, this guide prioritizes a strategy for identifying and characterizing its activity against this enzyme class. We move beyond simple procedural lists to explain the scientific rationale behind experimental design, from initial target hypothesis and assay selection to detailed protocols for determining potency (IC₅₀) and mechanism of inhibition (MoI). The protocols are designed as self-validating systems to ensure data integrity and reproducibility, a cornerstone of preclinical drug discovery.

Introduction: Deconstructing the Target Candidate

The discovery of novel enzyme inhibitors is a foundational element of modern therapeutic development.[1][2] The compound 3-(4-Fluorophenyl)-5-nitropyridin-4-amine presents a compelling chemical architecture for exploration. Its aminopyridine core is a privileged scaffold in medicinal chemistry, notably for its role in targeting the ATP-binding pocket of protein kinases.[3] Quinazoline derivatives, which share structural similarities, include several FDA-approved kinase inhibitors used in oncology.[3] The presence of a 4-fluorophenyl group can further enhance binding affinity through interactions with the hinge region of many kinases.

Given this structural evidence, a logical and resource-efficient starting point is to hypothesize that 3-(4-Fluorophenyl)-5-nitropyridin-4-amine functions as a protein kinase inhibitor . This application note outlines a strategic workflow to test this hypothesis, select an appropriate assay platform, and characterize the compound's inhibitory profile.

The Assay Development Workflow: A Strategic Overview

A successful assay development campaign is a multi-stage process that moves from broad screening to detailed mechanistic understanding. Each stage builds upon the last to create a comprehensive data package for the inhibitor candidate.

Assay_Development_Workflow start_node Compound Analysis & Target Hypothesis (3-(4-Fluorophenyl)-5-nitropyridin-4-amine as Kinase Inhibitor) assay_select Assay Platform Selection (Luminescence, Fluorescence, Label-Free) start_node->assay_select enzyme_char Enzyme & Substrate Characterization (Determine Km and Vmax) assay_select->enzyme_char ic50_det Potency Determination (IC50 Dose-Response Curve) enzyme_char->ic50_det validation Assay Validation & Counter-Screens (Rule out artifacts, e.g., Luciferase Inhibition) ic50_det->validation moi_study Mechanism of Inhibition (MoI) Studies (Competitive, Non-competitive, etc.) validation->moi_study

Caption: High-level workflow for inhibitor assay development.

Part I: Assay Platform Selection

The choice of assay technology is a critical decision that impacts throughput, sensitivity, and susceptibility to artifacts.[1] For kinase inhibitor screening, the most common platforms rely on detecting either the consumption of ATP or the formation of phosphorylated product.

Comparison of Common Enzyme Assay Formats

The ideal assay should be robust, reproducible, and offer high sensitivity.[1][4] Below is a comparison of leading technologies.

Assay TypePrinciple & ReadoutAdvantagesDisadvantagesBest Use Case
Luminescence-Based Measures remaining ATP via a luciferase-luciferin reaction. Signal is inversely proportional to kinase activity.[5]High sensitivity, broad dynamic range, universal for any ATP-consuming enzyme.[1][6]Susceptible to inhibitors of the luciferase reporter enzyme.[7]High-throughput screening (HTS), initial potency determination.
Fluorescence-Based Uses fluorescent probes or antibodies to detect phosphorylated substrates (e.g., TR-FRET, FP).[8]Highly sensitive, non-radioactive, amenable to automation.[1]Potential for interference from fluorescent compounds; may require specific antibodies or modified substrates.[9]HTS, mechanistic studies.
Label-Free Detects changes in mass or refractive index upon substrate binding or conversion (e.g., SPR, ITC).Provides direct biophysical data without labels, avoiding artifacts.[10]Lower throughput, requires specialized and costly instrumentation.[1]Mechanistic characterization, binding kinetics.

Scientist's Note: For initial screening and potency determination of a novel compound like 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, a luminescence-based ATP-depletion assay (e.g., ADP-Glo™) is highly recommended.[6] Its universality allows for the rapid screening across a panel of kinases using a single, consistent protocol. The primary caveat is the need for a counter-screen to eliminate false positives that arise from direct inhibition of the luciferase enzyme.[7]

Part II: Experimental Protocols

The following protocols provide a step-by-step methodology for characterizing the inhibitory activity of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine against a selected protein kinase (e.g., a tyrosine or serine/threonine kinase).

Protocol 1: Enzyme and Substrate Characterization (Km Determination)

Objective: To determine the Michaelis-Menten constant (Km) of the substrate. This is essential for setting the correct substrate concentration in subsequent inhibition assays.[11] For competitive inhibitors, using a substrate concentration at or below the Km is critical for accurately measuring potency.[11]

Materials:

  • Recombinant Protein Kinase (e.g., ABL1, SRC)

  • Peptide or Protein Substrate

  • Kinase Assay Buffer (specific to the kinase)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipette and plate reader with luminescence detection capability

Procedure:

  • Prepare Substrate Dilutions: Create a 2-fold serial dilution of the substrate in the kinase assay buffer, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., ~0.1 µM).

  • Set up Kinase Reaction: In each well, combine the kinase (at a fixed, low concentration) and a specific concentration from your substrate serial dilution.

  • Initiate Reaction: Start the reaction by adding ATP at a saturating concentration (typically 100 µM to 1 mM, well above its own Km).

  • Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range (<10% substrate consumption).[11]

  • Terminate and Detect:

    • Add the ATP-depletion reagent from the assay kit to stop the kinase reaction and consume the remaining ATP. Incubate as per the manufacturer's instructions.

    • Add the detection reagent to convert the generated ADP back to ATP and produce a luminescent signal via luciferase.

  • Read Plate: Measure the luminescence signal on a plate reader.

  • Data Analysis:

    • Convert luminescence units to the concentration of ADP produced using a standard curve.

    • Plot the initial reaction velocity (V₀) against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.[12]

Protocol 2: IC₅₀ Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.[13][14]

IC50_Workflow IC50 Determination Workflow prep_inhibitor 1. Prepare 10-point serial dilution of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine add_enzyme 2. Add constant concentration of kinase to all wells (except negative control) prep_inhibitor->add_enzyme pre_incubate 3. Add inhibitor dilutions to wells. Pre-incubate with enzyme. add_enzyme->pre_incubate initiate_rxn 4. Initiate reaction by adding Substrate + ATP (Substrate at Km concentration) pre_incubate->initiate_rxn incubate 5. Incubate for fixed time (e.g., 60 min at 30°C) initiate_rxn->incubate terminate_detect 6. Terminate reaction & add detection reagents (e.g., ADP-Glo™) incubate->terminate_detect read_plate 7. Measure Luminescence terminate_detect->read_plate analyze 8. Plot % Inhibition vs. [Inhibitor] and calculate IC50 read_plate->analyze

Caption: Step-by-step workflow for IC₅₀ determination.

Procedure:

  • Prepare Inhibitor Stock: Dissolve 3-(4-Fluorophenyl)-5-nitropyridin-4-amine in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution (e.g., 1:3 or 1:5) of the inhibitor stock in DMSO to create a 10-point concentration curve, plus a DMSO-only vehicle control.

  • Assay Plate Setup:

    • Add the kinase to all wells of a 384-well plate.

    • Add a small volume (e.g., 50 nL) of the serially diluted inhibitor and the DMSO control to the respective wells.

    • Controls: Include "high signal" controls (enzyme, substrate, DMSO, no inhibitor) and "low signal" controls (no enzyme).

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature.[15]

    • Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts, which is crucial for obtaining an accurate potency measurement.

  • Initiate Kinase Reaction: Add a mixture of substrate and ATP to all wells to start the reaction. The substrate concentration should be set at its predetermined Km value.

  • Incubate and Detect: Follow steps 4-6 from Protocol 1.

  • Data Analysis:

    • Normalize the data using the high (0% inhibition) and low (100% inhibition) signal controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation (sigmoidal curve) to calculate the IC₅₀ value.[16]

Protocol 3: Luciferase Counter-Screen

Objective: To ensure that the observed inhibition is due to activity against the target kinase and not the luciferase reporter enzyme used in the detection step.[7]

Procedure:

  • Plate Setup: Prepare a serial dilution of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine as in the IC₅₀ assay.

  • Reaction Mixture: In each well, add the kinase assay buffer and a fixed concentration of ATP that is equivalent to the amount remaining at ~50% kinase activity in the primary assay.

  • Add Inhibitor: Add the inhibitor dilutions to the wells.

  • Simulate Detection: Add the ATP-depletion reagent followed by the detection reagent (which contains luciferase).

  • Read and Analyze: Measure luminescence. If the compound inhibits luciferase, you will observe a dose-dependent decrease in the signal. A flat line indicates no interference.

Part III: Mechanism of Inhibition (MoI) Studies

Understanding how an inhibitor interacts with the enzyme and substrate is vital.[17][18] This can be determined by measuring the IC₅₀ of the inhibitor at various substrate concentrations.

  • Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. The apparent IC₅₀ will increase as the substrate concentration increases.[18]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site and can bind whether the substrate is bound or not. The IC₅₀ value will be unchanged regardless of substrate concentration.[18]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. The apparent IC₅₀ will decrease as the substrate concentration increases.

Procedure:

  • Repeat the IC₅₀ determination protocol (Protocol 2) using several different fixed concentrations of the substrate (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km).

  • Plot the resulting IC₅₀ values against the substrate concentration. The trend will reveal the mechanism of inhibition.

Part IV: Cell-Based Assays

While biochemical assays are essential for direct enzyme interaction, cell-based assays provide a more physiologically relevant context.[19] After confirming biochemical potency, the next step is to assess the compound's activity in intact cells.

Recommended Assay: An In-Cell Western or similar immunoassay can be used to measure the phosphorylation of a known downstream substrate of the target kinase.[14]

Brief Workflow:

  • Seed cells in a 96-well plate.

  • Treat cells with a serial dilution of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine for a set period.

  • Fix and permeabilize the cells.

  • Probe with a primary antibody specific to the phosphorylated substrate and a normalization antibody (e.g., total protein or a housekeeping protein).

  • Add fluorescently-labeled secondary antibodies.

  • Image the plate and quantify the fluorescence intensity to determine the cellular IC₅₀.[14]

Conclusion

This application note provides a strategic and detailed framework for characterizing the enzyme inhibition profile of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine. By starting with a structurally-informed hypothesis (kinase inhibition), selecting a robust assay platform like luminescence-based detection, and systematically executing protocols for enzyme characterization, potency determination, and mechanism of action, researchers can generate a high-quality, reproducible data package. Incorporating essential counter-screens and progressing to cell-based validation ensures that the generated data is both accurate and biologically relevant, paving the way for further preclinical development.

References

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]

  • MDPI. (2023, January 23). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]

  • PMC. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. [Link]

  • MDPI. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • PMC. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]

  • Chemistry LibreTexts. (2022, October 4). Enzyme Kinetics and Inhibition. Chemistry LibreTexts. [Link]

  • ACS Publications. (2025, September 16). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Analytical Chemistry. [Link]

  • PMC. Enzyme assays with supramolecular chemosensors – the label-free approach. PMC. [Link]

  • PMC. (2020, June 17). Inhibitor bias in luciferase-based luminescence assays. PMC. [Link]

  • PMC. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. PMC. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]

  • Journal of the American Chemical Society. (2011, April 22). Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. JACS. [Link]

  • Wikipedia. IC50. Wikipedia. [Link]

  • NCBI. (2012, May 1). Basics of Enzymatic Assays for HTS. NCBI. [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Frontiers. A Practical Guide to Immunoassay Method Validation. Frontiers. [Link]

  • ResearchGate. (2023, June 18). How to calculate IC50. ResearchGate. [Link]

  • E-learning. ENZYME KINETICS AND INHIBITION. E-learning. [Link]

  • Assay Depot. Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. Assay Depot. [Link]

  • Malvern Panalytical. Label-free interaction analysis. Malvern Panalytical. [Link]

  • PMC. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. [Link]

  • Patsnap Synapse. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. [Link]

  • PMC. (2024, January 17). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. PMC. [Link]

  • NCBI. (2012, May 1). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI. [Link]

  • BioDuro. Biochemical Assays. BioDuro. [Link]

  • ScienceDirect. Fluorometric Enzyme Assays. ScienceDirect. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Portland Press. (2021, May 10). Steady-state enzyme kinetics. The Biochemist. [Link]

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Application

Application Note: Comprehensive Methodology for Evaluating the Herbicidal Potential of Nitropyridine Compounds

Target Audience: Agrochemical Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Mechanistic Rationale & Target Identification In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Mechanistic Rationale & Target Identification

In the landscape of modern agrochemical discovery, nitropyridines have emerged as highly privileged scaffolds. The strong electron-withdrawing nature of the nitro group critically activates the pyridine ring, making halogenated positions (e.g., 2,4-dichloro-5-nitropyridine) highly susceptible to Nucleophilic Aromatic Substitution (SₙAr)[1]. This predictable reactivity allows researchers to rapidly assemble diverse structural libraries—such as phenoxypyridines, pyrido-pyrimidines, and phenylaminoacetates—by introducing various nucleophiles like amines and phenols[2],[1].

A primary mechanism of action for many of these synthesized nitropyridine derivatives is the potent inhibition of Protoporphyrinogen Oxidase (PPO, EC 1.3.3.4) [3],[4]. PPO is the last common enzyme in the biosynthetic pathway of heme and chlorophyll.

Causality of Cell Death: When a nitropyridine candidate competitively inhibits PPO, the substrate (protoporphyrinogen IX) accumulates and leaks into the cytoplasm. Here, it is non-enzymatically oxidized to protoporphyrin IX. Upon exposure to light, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen species (ROS). This ROS burst causes rapid lipid peroxidation, membrane disruption, and ultimately, plant necrosis[3].

Mechanism Sub Protoporphyrinogen IX Enz Protoporphyrinogen Oxidase (PPO) Sub->Enz Prod Protoporphyrin IX (Accumulation) Enz->Prod Normal Pathway Inh Nitropyridine Derivative Inh->Enz Competitive Inhibition ROS Singlet Oxygen (ROS) Prod->ROS Light Exposure Death Lipid Peroxidation & Necrosis ROS->Death

Mechanism of action: PPO inhibition by nitropyridines leading to ROS generation and plant death.

Evaluation Pipeline Overview

To systematically evaluate a nitropyridine library, a tiered orthogonal approach is required. In vitro potency does not always translate perfectly to in vivo efficacy due to variables like cuticular penetration, systemic mobility, and metabolic detoxification[4]. Therefore, candidates must progress through a rigorous pipeline from target validation to whole-plant phenotyping.

Workflow A 1. Scaffold Synthesis (SNAr Activation) B 2. In Vitro Assay (PPO IC50) A->B C 3. In Vivo Phenotyping (Pre/Post-Emergence) B->C D 4. Crop Selectivity (Safety Profiling) C->D

Sequential methodology for screening nitropyridine derivatives from synthesis to crop safety.

Protocol 1: In Vitro PPO Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of nitropyridine candidates against isolated PPO. Causality behind the design: We utilize fluorescence spectroscopy because the enzymatic product, protoporphyrin IX, emits a highly specific fluorescence peak at 633 nm when excited at 410 nm. This allows for background-free, real-time quantification of enzyme activity without the need for complex chromatographic separation.

Materials
  • Recombinant PPO enzyme (or crude extract from spinach/maize leaves).

  • Substrate: Protoporphyrinogen IX (synthesized fresh by reducing protoporphyrin IX with sodium amalgam in the dark).

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM DTT, 1 mM EDTA, 0.03% Tween-20.

  • Positive Control: or Flumioxazin[3],[4].

Step-by-Step Methodology
  • Compound Preparation: Dissolve nitropyridine derivatives in 100% DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Enzyme Incubation: In a black 96-well microplate, add 90 µL of Assay Buffer containing the PPO enzyme. Add 5 µL of the diluted nitropyridine compound. Incubate in the dark at 25°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Under dim green light (to prevent premature substrate oxidation), add 5 µL of the protoporphyrinogen IX substrate to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure emission at 633 nm (excitation at 410 nm) continuously for 30 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence curve. Plot V₀ against the log of the inhibitor concentration to derive the IC₅₀ using non-linear regression.

Self-Validation Checkpoint: Calculate the Z'-factor between the vehicle control (DMSO) and the positive control (Oxyfluorfen). A Z'-factor > 0.6 validates the assay's robustness and ensures that any observed inhibition is statistically significant.

Protocol 2: In Vivo Greenhouse Efficacy & Crop Selectivity Trials

Objective: To evaluate the pre-emergence and post-emergence herbicidal activity and establish crop safety margins. Causality behind the design: Structure-activity relationship (SAR) analyses reveal that specific substitutions—such as a trifluoromethyl group at the 5-position of the pyridine ring—are often crucial for maximizing in vivo herbicidal activity[5]. Furthermore, compounds like ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate exhibit high specificity, effectively controlling monocots like barnyard grass (Echinochloa crus-galli) or bentgrass (Agrostis stolonifera)[2],[4]. Testing must be done on both dicots and monocots to establish the spectrum of activity.

Materials
  • Test Species: Broadleaf weeds (e.g., Amaranthus retroflexus), Grass weeds (e.g., Echinochloa crus-galli, Agrostis stolonifera), and Crop species (Cotton, Soybean)[3],[5],[4].

  • Formulation Matrix: Acetone/Water (1:1 v/v) containing 0.1% Triton X-100. Causality: Triton X-100 reduces the surface tension of the spray droplets, ensuring uniform foliar coverage and maximizing cuticular penetration[1].

Step-by-Step Methodology
  • Plant Cultivation: Sow seeds in standard agricultural soil within plastic pots. Cultivate in a greenhouse at 25±2°C, 60-80% relative humidity, under a 14h/10h light/dark photoperiod.

  • Pre-Emergence Application: Immediately after sowing, apply the formulated nitropyridine compounds to the soil surface using a track sprayer calibrated to deliver a specific dosage (e.g., 75 g a.i./ha to 250 g a.i./ha).

  • Post-Emergence Application: Allow plants to grow to the 2- to 3-leaf stage. Spray the foliage uniformly with the test compounds.

  • Phenotypic Evaluation: Assess visual injury at 14 and 21 days after treatment (DAT). Score on a scale of 0 (no injury) to 100 (complete plant death).

Self-Validation Checkpoint: At 21 DAT, harvest the above-ground biomass. Calculate the Weed Control Efficacy (WCE) using the formula: WCE (%) =[(Fresh weight of control - Fresh weight of treated) / Fresh weight of control] × 100. The untreated vehicle control must show exponential, healthy growth; otherwise, the trial is void due to environmental stress factors.

Data Presentation & Interpretation

To rapidly identify lead candidates, quantitative data from both in vitro and in vivo assays must be consolidated. The following table illustrates a standard data summarization format for a hypothetical nitropyridine library evaluation based on typical SAR findings[5],[6].

Compound IDSubstitution PatternPPO IC₅₀ (µM)Pre-Emergence Efficacy (%)Post-Emergence Efficacy (%)Crop Selectivity Profile
Control (Oxyfluorfen) N/A0.049895Low (Soybean injury observed)
Nitropyridine-A 5-NO₂, 2-Phenoxy3.118580High (Safe for Cotton)
Nitropyridine-B 5-CF₃, 3-Fluoro0.8510098Moderate (Slight edge burn)
Nitropyridine-C 3-Methyl, 1-Aryl>1001510N/A (Inactive)

Interpretation Note: Notice that Nitropyridine-B (featuring a 5-CF₃ group) demonstrates superior efficacy comparable to the commercial standard, aligning with established scaffold-hopping principles where fluorination enhances metabolic stability and target affinity[5].

References

1.2 2.1 3.3 4.5 5.4 6. 6

Sources

Method

Application Notes &amp; Protocols: A Strategic Approach to the In Vitro Screening of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine

Introduction In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is paramount. The compound 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is paramount. The compound 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, a substituted aminopyridine, represents such a novel chemical entity. The aminopyridine scaffold is a recognized pharmacophore present in a variety of biologically active compounds, known to interact with a range of targets including kinases and other enzymes.[1][2][3] Given the absence of extensive public data on this specific molecule, a structured, multi-tiered in vitro screening cascade is essential to elucidate its biological activity profile, identify potential therapeutic applications, and uncover any cytotoxic liabilities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro screening of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine. The protocols herein are designed to be robust and self-validating, progressing from broad-based cellular assays to more targeted mechanistic studies. We will detail the scientific rationale behind each experimental choice, provide step-by-step protocols, and offer insights into data interpretation.

Compound Management: The Foundation of Reliable Data

Consistent and reproducible data begins with meticulous compound handling. The solubility and stability of a test article are critical variables that can significantly impact assay results.

Protocol 1: Preparation of High-Concentration DMSO Stock Solution

  • Rationale: Dimethyl Sulfoxide (DMSO) is the solvent of choice for most compound libraries due to its ability to dissolve a wide range of molecules.[4] Preparing a high-concentration stock (e.g., 10-50 mM) allows for minimal final DMSO concentration in cellular assays, typically kept below 0.5% to avoid solvent-induced cytotoxicity.[4][5]

  • Procedure:

    • Accurately weigh the required mass of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine using a calibrated analytical balance.

    • Add the calculated volume of high-purity, sterile DMSO to achieve the target concentration (e.g., 10 mM).

    • Facilitate dissolution by vortexing. If necessary, use a water bath sonicator or gentle warming (37°C), being mindful of potential compound degradation with heat.[4]

    • Visually inspect for complete dissolution. If particulates remain, the solution may be saturated.[6]

    • Once dissolved, create small-volume, single-use aliquots in sterile tubes to prevent repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[4][7]

    • Store aliquots at -20°C or -80°C, protected from light.

A Tiered In Vitro Screening Cascade

A logical, tiered approach ensures that resources are used efficiently, starting with broad, cost-effective assays and progressing to more complex and specific investigations for promising hits.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic & Secondary Screening cluster_2 Phase 3: Target Validation Compound Test Compound (3-(4-Fluorophenyl)-5-nitropyridin-4-amine) Cytotoxicity Broad Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Dose-response Apoptosis Apoptosis Induction (Caspase-Glo 3/7 Assay) Cytotoxicity->Apoptosis If Cytotoxic Kinase Broad Kinase Panel Profiling Cytotoxicity->Kinase If Cytotoxic CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle If Cytotoxic TargetDecon Target Deconvolution & Confirmatory Assays (e.g., Specific Kinase IC50) Apoptosis->TargetDecon Hit Identified Kinase->TargetDecon Hit Identified CellCycle->TargetDecon Hit Identified

Caption: A proposed tiered screening cascade for a novel compound.

Phase 1: Primary Screening - Assessing General Cytotoxicity

The initial step is to determine the compound's effect on cell viability across a panel of cell lines. This provides a therapeutic window and identifies potential anti-proliferative activity.

Protocol 2: MTT Cell Viability Assay

  • Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[8][9][10] It is a widely used primary screen for cytotoxicity.[11]

  • Cell Line Panel:

    • Cancer Lines: Select a diverse panel, e.g., MDA-MB-231 (breast), HT-29 (colorectal), A549 (lung).

    • Non-Cancerous Line: Include a non-transformed cell line (e.g., Vero or HEK293) to assess general cytotoxicity and selectivity.

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8][12]

    • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. A common starting range is from 100 µM down to low nM concentrations. Remove the old medium from the cells and add the compound dilutions.

    • Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin).

      • Untreated Control: Cells in medium only.

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

    • Readout: Measure the absorbance at a wavelength of ~490-570 nm using a microplate reader.[8]

  • Data Analysis:

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.

    • Plot the percent viability against the log of the compound concentration.

    • Use non-linear regression analysis to fit a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell viability by 50%.[12][13][14][15]

ParameterDescriptionTypical Software
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.[13]GraphPad Prism, SPSS[12]
Dose-Response Curve A sigmoidal curve plotting inhibitor concentration vs. percentage of inhibition.[13][14]GraphPad Prism, Origin[13]
Non-linear Regression A statistical method used to fit the dose-response data to a four-parameter logistic model to accurately determine the IC₅₀.[12][15]GraphPad Prism, Excel Add-ins[13]

Phase 2: Secondary Screening - Elucidating Mechanism of Action

If the primary screen reveals significant and/or selective cytotoxicity, the next phase aims to understand the underlying mechanism.

Protocol 3: Apoptosis Induction via Caspase-3/7 Activity

  • Rationale: A common mechanism of cancer cell death is apoptosis, or programmed cell death, which is executed by a cascade of enzymes called caspases.[16] Measuring the activity of effector caspases 3 and 7 is a direct indicator of apoptosis. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for this purpose.[17][18]

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with the test compound at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 hours). Include positive (e.g., Staurosporine) and vehicle controls.[17][19]

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL cell culture).[18]

    • Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[16][17]

  • Data Analysis: A significant increase in luminescence in compound-treated cells compared to vehicle controls indicates the induction of apoptosis.[20]

Protocol 4: Broad-Spectrum Kinase Profiling

  • Rationale: The pyridine core is a common feature in many kinase inhibitors.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[21] Screening the compound against a broad panel of kinases can rapidly identify potential molecular targets and assess selectivity.[22][]

  • Procedure: This is typically performed as a service by specialized contract research organizations (CROs).

    • Provide the CRO with a sample of the compound at a specified concentration and volume (e.g., 100 µL of a 10 mM DMSO stock).[22]

    • The compound is screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases (often >300).

    • The assay format is commonly radiometric (e.g., HotSpot™ assay) or fluorescence-based, measuring the transfer of phosphate from ATP to a substrate.[22][]

  • Data Analysis: Results are provided as percent inhibition of each kinase relative to a DMSO control. A "hit" is typically defined as >50% inhibition at a given concentration. This provides a "kinome map" of the compound's activity and selectivity.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

  • Rationale: Many cytotoxic agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequent cell death.[24] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in each phase based on their DNA content.[25][26]

  • Procedure:

    • Culture and treat cells with the test compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.

    • Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C.[27]

    • Before analysis, centrifuge the cells to remove ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[27]

    • Incubate in the dark for 15-30 minutes.

    • Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: The resulting DNA content histogram will show distinct peaks for G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in a particular peak compared to the vehicle control indicates cell cycle arrest at that phase.

Cell_Cycle cluster_arrest G1 G1 Phase (2n DNA) S S Phase (Synthesis) G1->S Progression Arrest_G1 G2 G2 Phase (4n DNA) S->G2 M M Phase (Mitosis) G2->M Arrest_G2M M->G1 Cytokinesis

Caption: The eukaryotic cell cycle and potential points of arrest.

Conclusion

The systematic in vitro screening strategy outlined in these application notes provides a robust framework for characterizing the biological activity of the novel compound 3-(4-Fluorophenyl)-5-nitropyridin-4-amine. By progressing from broad cytotoxicity profiling to more defined mechanistic assays such as apoptosis, kinase inhibition, and cell cycle analysis, researchers can efficiently generate a comprehensive preliminary profile of the compound. This data is crucial for making informed decisions regarding its therapeutic potential and guiding future lead optimization and preclinical development efforts.

References

  • Telford, W. G. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 75(1), 7.5.1-7.5.29. Available from: [Link]

  • Zhao, H., et al. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 4(21). Available from: [Link]

  • Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Available from: [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • ResearchGate. (2023). How to calculate IC50. Available from: [Link]

  • Flow Cytometry Core Facility, University of Aberdeen. Cell Cycle Tutorial Contents. Available from: [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Available from: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • Liu, Q. (2016). The Estimation of Absolute IC50 and Its 95% Confidence Interval. JSM 2016 - Biopharmaceutical Section. Available from: [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Varada, J. C., et al. (2019). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. mSphere, 4(6). Available from: [Link]

  • van der Stel, W., et al. (2025). A broad kinase inhibitor library live cell imaging screen using liver, kidney and cardiac hiPSC-ICAM1-eGFP reporter lineages identifies liabilities for TNFα pathway modulation. bioRxiv. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • ResearchGate. Cleaved caspase-3 and Caspase-Glo s 3/7 apoptosis assays. Available from: [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Mutagenicity. IntechOpen. Available from: [Link]

  • Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(8), 419-423. Available from: [Link]

  • Cambridge Bioscience. Kinase inhibitor screening libraries. Available from: [Link]

  • Niles, A. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Available from: [Link]

  • BPS Bioscience. Screening and profiling services for Kinases. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(19), 6931. Available from: [Link]

  • Grishina, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. International Journal of Molecular Sciences, 22(11), 5747. Available from: [Link]

  • Mowat, J., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(17), 13054-13075. Available from: [Link]

  • Ziath Ltd. Samples in DMSO: What an end user needs to know. Available from: [Link]

  • Mowat, J., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Figshare. Available from: [Link]

  • Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(8), 419-423. Available from: [Link]

  • Plotnikov, E. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(1), 237. Available from: [Link]

  • Martínez-Urbina, M. A., et al. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 30(15), 3456. Available from: [Link]

  • Mohana, K. N., et al. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Central European Journal of Chemistry, 9(4), 639-646. Available from: [Link]

  • Zhang, X., et al. (2012). Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro. Clinical Science, 122(7-8), 359-366. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine. This document provides in-depth troubleshooting advice, frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common and complex purification challenges associated with this molecule.

Understanding the Molecule: Key Purification Challenges

The structure of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine presents a unique set of purification hurdles. Its properties are dictated by three key functional groups:

  • A Basic Pyridin-4-amine Core: The amine group is basic and prone to strong interactions with acidic stationary phases like silica gel, often leading to significant peak tailing and poor recovery during column chromatography.[1]

  • An Electron-Withdrawing Nitro Group: This group enhances the molecule's polarity and makes it susceptible to reduction. Nitroaromatic compounds can also exhibit thermal instability.[2][3]

  • A Non-polar Fluorophenyl Moiety: This bulky, hydrophobic group influences the molecule's solubility profile, requiring a careful balance of solvent polarity for effective purification.

This guide will address the practical consequences of these structural features throughout the purification workflow.

Physicochemical Properties & Data Summary

A clear understanding of the compound's physical properties is the first step in designing a robust purification strategy.

PropertyValue / Observation
Molecular Formula C₁₁H₈FN₃O₂
Molecular Weight 233.20 g/mol
Appearance Typically a yellow or orange crystalline solid. Color intensity may vary with purity.
Solubility Profile Generally Insoluble: Water, Hexane, Heptane. Slightly Soluble to Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, Methanol (MeOH), Ethanol.[4]
Thermal Stability Caution is advised. Nitropyridine derivatives can be thermally labile.[5] Prolonged exposure to high temperatures during solvent evaporation or chromatography should be avoided.[2][3]
pKa (Estimated) The 4-amino group is basic. The exact pKa is not readily available, but it is expected to be a weak base, necessitating special handling during silica gel chromatography.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Impurities typically originate from the synthetic route. Common classes include:

  • Unreacted Starting Materials: Depending on the synthesis, precursors like 4-amino-5-nitropyridine or a 4-fluorophenyl boronic acid derivative may be present.

  • Isomeric Byproducts: Nitration reactions on substituted pyridines can sometimes yield positional isomers, which may have very similar polarities to the desired product.[7]

  • Side-Reaction Products: Products from competing reactions, such as the displacement of the nitro group or other substituents under harsh reaction conditions.[8]

  • Degradation Products: The nitro group can be partially reduced to a nitroso- species, or the amine can be oxidized, often leading to discoloration of the material.[2][9]

Q2: My compound is streaking badly on my silica TLC plate and I'm getting poor recovery from my column. What's happening?

A2: This is the most common issue and is caused by a strong acid-base interaction between the basic amine on your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to irreversible adsorption for a portion of your material and causes severe peak tailing for the portion that does elute.

Q3: How can I prevent the peak tailing and product loss on a silica gel column?

A3: You have two primary strategies:

  • Neutralize the Silica Surface: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol.[1] This deprotonates the silanol groups, preventing them from interacting with your basic amine. See Troubleshooting Guide 1 for a detailed protocol.

  • Use an Alternative Stationary Phase: If basic modifiers are not sufficient or compatible with your downstream applications, switch to a different stationary phase. Amine-functionalized silica (KP-NH) or alumina (neutral or basic) are excellent alternatives that provide a more inert surface for amine purification.[1]

Q4: I'm struggling to find a good recrystallization solvent. The compound either doesn't dissolve or it never crashes out. What should I do?

A4: This is a classic challenge for molecules with mixed polarity. A single solvent is often inadequate. You should focus on a two-solvent system.[10]

  • Step 1: Find a "soluble" solvent in which your compound dissolves well (e.g., Dichloromethane, Ethyl Acetate, or Acetone).

  • Step 2: Find an "anti-solvent" in which your compound is insoluble (e.g., Hexane, Heptane, or Petroleum Ether).[11]

  • Procedure: Dissolve your crude product in the minimum amount of the hot "soluble" solvent. Then, slowly add the "anti-solvent" dropwise until you see persistent cloudiness. Allow the mixture to cool slowly. This method is highly effective for inducing crystallization. Refer to Troubleshooting Guide 2 for more details.

Q5: My purified, yellow product turned brownish after a few days in storage. Why?

A5: This discoloration is likely due to slow oxidation of the aminopyridine moiety or slight degradation related to the nitro group, potentially accelerated by exposure to light and air.[12] To ensure long-term stability, store the purified compound in a tightly sealed amber vial under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place.

Purification Workflow & Decision Making

The following diagram outlines a logical workflow for purifying crude 3-(4-Fluorophenyl)-5-nitropyridin-4-amine.

G cluster_0 Phase 1: Initial Analysis & Strategy cluster_1 Phase 2: Purification Method cluster_2 Phase 3: Final Product Crude Crude Product TLC TLC Analysis (e.g., 50% EtOAc/Hexane) Crude->TLC Decision Assess Separation TLC->Decision Recryst Recrystallization Decision->Recryst Single major spot, minor baseline impurities Column Column Chromatography Decision->Column Multiple spots close in Rf Pure Pure Product (>98% Purity) Recryst->Pure Successful Crystallization Column->Pure Fractions Combined & Solvent Removed

Caption: Decision workflow for purification strategy.

Troubleshooting Guide 1: Column Chromatography

This guide addresses the primary challenge of purifying basic amines on silica gel.

Protocol 1A: Column Chromatography with a Basic Modifier
  • Prepare the Mobile Phase: Select an appropriate solvent system based on TLC analysis (e.g., Ethyl Acetate/Hexane or DCM/Methanol). Prepare a bulk solution and add 0.5-1% triethylamine (TEA) by volume. For example, to 1 L of 50% EtOAc/Hexane, add 5-10 mL of TEA.

  • Prepare the Column: Pack a silica gel column using the TEA-modified mobile phase. It is crucial to equilibrate the column with at least 2-3 column volumes of this mobile phase to neutralize the silica before loading your sample.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the mobile phase. For better resolution, adsorb the dissolved sample onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column bed. This technique, known as "dry loading," prevents solvent-related band broadening.

  • Elution and Fractionation: Run the column using the TEA-modified eluent. The addition of TEA should result in symmetrical peaks with significantly reduced tailing. Collect fractions and monitor them by TLC.

  • Work-up: Combine the pure fractions. When removing the solvent under reduced pressure, be aware that residual TEA may remain. If TEA is undesirable in the final product, it can often be removed by co-evaporation with a solvent like toluene or by a mild acidic wash followed by re-extraction, though this adds complexity.

Protocol 1B: Using Amine-Functionalized Silica

For sensitive compounds or when basic modifiers are not an option, amine-functionalized silica is a superior choice.[1]

  • Select Stationary Phase: Obtain pre-packed columns or bulk amine-functionalized silica (often labeled "NH₂" or "KP-NH").

  • Mobile Phase Selection: A key advantage is that you can often use less polar, non-modified solvent systems like Hexane/Ethyl Acetate or Hexane/DCM, which are easier to evaporate.[1]

  • Column Preparation and Elution: Pack and run the column as you would a standard silica column. The amine-functionalized surface provides a weakly basic environment, preventing interaction with your analyte.

  • Outcome: This method typically yields sharp, symmetrical peaks and excellent recovery without the need for mobile phase additives.

G cluster_0 Standard Silica Gel cluster_1 Amine-Functionalized Silica node_silica Si-OH Acidic Surface amine R-NH₂ (Basic Amine) amine->node_silica:f0 interaction Strong Acid-Base Interaction amine->interaction interaction->node_silica:f1 node_nh Si-R-NH₂ Basic Surface amine2 R-NH₂ (Basic Amine) no_interaction No Interaction (Repulsion) amine2->no_interaction no_interaction->node_nh:f1

Caption: Analyte interaction with different stationary phases.

Troubleshooting Guide 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity if the impurity profile is favorable.

Protocol 2A: Two-Solvent Recrystallization Screening and Execution
  • Solvent Screening:

    • Place a few milligrams of your crude material into several small test tubes.

    • Add a few drops of a "soluble" solvent (e.g., DCM, EtOAc) to one tube to test for good solubility.

    • Add a few drops of an "anti-solvent" (e.g., Hexane, Petroleum Ether) to another tube to confirm insolubility.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot "soluble" solvent to your crude material with stirring until it is fully dissolved. Do not add excessive solvent, as this will hinder recovery.[13]

  • Induce Crystallization: While the solution is still warm, add the "anti-solvent" dropwise. Swirl the flask after each addition. Continue adding until you observe a faint, persistent turbidity (cloudiness). This indicates the solution is saturated.

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.[10][13]

  • Isolation: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

What if my compound "oils out" instead of crystallizing?

"Oiling out" occurs when the boiling point of the solvent is higher than the melting point of your compound, or the solution becomes oversaturated too quickly.

  • Solution: Add a small amount of the "soluble" solvent back to the hot mixture to dissolve the oil. Then, allow the solution to cool much more slowly. Seeding the solution with a previously formed pure crystal can also help initiate proper crystal lattice formation.[13]

References
  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from ResearchGate. [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-84. [Link]

  • SciSpace. (n.d.). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Retrieved from SciSpace. [Link]

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from Canadian Science Publishing. [Link]

  • Biblioteka Nauki. (n.d.). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials. Retrieved from Biblioteka Nauki. [Link]

  • PMC. (n.d.). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Retrieved from PMC. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass Laboratories. [Link]

  • ResearchGate. (n.d.). The calculated heat of formation values of the nitropyridine.... Retrieved from ResearchGate. [Link]

  • Avinext. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from Avinext. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from Pharmaceutical Technology. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from Research Journal of Pharmacy and Technology. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from The Royal Society of Chemistry. [Link]

  • MDPI. (2023, December 15). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved from MDPI. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from Der Pharma Chemica. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from Organic Syntheses. [Link]

  • PMC. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from PMC. [Link]

  • Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from Biotage. [Link]

  • Restek. (2025, September 8). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from Restek. [Link]

  • ResearchGate. (2012, March 16). Column Chromatography for Terpenoids and Flavonoids. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 5-Fluoro-4-nitropyridin-2-amine. Retrieved from PubChem. [Link]

Sources

Optimization

optimizing reaction conditions for the synthesis of substituted aminopyridines

Status: Operational Operator: Senior Application Scientist Topic: Optimization of C–N Bond Formation on Pyridine Scaffolds Welcome to the Aminopyridine Synthesis Support Hub You are likely here because standard amide cou...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization of C–N Bond Formation on Pyridine Scaffolds

Welcome to the Aminopyridine Synthesis Support Hub

You are likely here because standard amide coupling conditions failed, or your


 reaction on a 3-chloropyridine is showing 0% conversion after 48 hours. Pyridines are deceptive; their nitrogen atom is a Lewis base that poisons metal catalysts, and their electron-deficient nature alters standard reactivity rules.

This guide is not a textbook. It is a troubleshooting console designed to route you to the correct methodology based on your specific substrate constraints.

Phase 1: Method Selection (The Decision Matrix)

Before mixing reagents, you must select the correct pathway.[1] The choice depends entirely on the position of the halogen and the nature of the halogen.

Workflow Logic

MethodSelection Start Start: Analyze Substrate Position Halogen Position? Start->Position Pos2_4 2- or 4-Position Position->Pos2_4 Activated (ortho/para) Pos3 3-Position Position->Pos3 Deactivated (meta) HalogenType Halogen Type? Pos2_4->HalogenType PdCat Route B: Buchwald-Hartwig (Pd-Catalyzed Amination) Pos3->PdCat Mandatory (Unless strong EWG present) SnAr Route A: SnAr (Nucleophilic Aromatic Substitution) HalogenType->SnAr Fluorine (Best) or Chlorine HalogenType->PdCat Bromine or Iodine (If SnAr fails)

Figure 1: Decision matrix for selecting the optimal synthetic route. Note that 3-halopyridines generally require metal catalysis unless highly activated by other groups (e.g., -NO2, -CN).

Phase 2: Protocol Modules

Module A: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: 3-halopyridines, unactivated 2/4-halopyridines, or when using valuable amine intermediates.

The Core Problem: Catalyst Poisoning

The pyridine nitrogen lone pair can bind to Pd(II), forming stable "off-cycle" resting states (dimers) that halt the reaction.

  • Solution: Use bulky biarylphosphine ligands (Buchwald ligands) and Precatalysts (Pd-G3/G4) to ensure rapid formation of the active

    
     species.
    
Optimization Table: Ligand & Base Selection
ComponentRecommendationTechnical Rationale (Causality)
Primary Amines BrettPhos Bulky structure prevents bis-arylation; electronic properties facilitate oxidative addition on electron-poor rings [1].
Secondary Amines RuPhos Optimized for reductive elimination, which is often the rate-limiting step for secondary amines [2].
Base (Standard) NaOtBu (2.0 equiv)Strong base ensures rapid deprotonation of the Pd-amine complex. Essential for rate.
Base (Sensitive) Cs₂CO₃ or K₃PO₄ Use if substrate has esters/nitriles. Note: Reaction times will triple; requires higher temp (100°C+).
Pd Source Pd-G3/G4 Precatalysts CRITICAL. Avoids induction periods and ensures 1:1 L:Pd ratio. Pd(OAc)₂ often fails due to inefficient reduction to Pd(0) in the presence of pyridines.
Standard Operating Procedure (Self-Validating)
  • Setup: Charge a vial with BrettPhos Pd G3 (0.02 equiv), Substituted Aminopyridine (1.0 equiv), and NaOtBu (1.2 equiv).

  • Inerting: Cap and purge with

    
     x 3. Validation: The solid mixture should remain stable (no color change) before solvent addition.
    
  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

  • Reaction: Heat to 90°C.

    • Visual Check: Active Buchwald catalysts often turn the solution a rich orange/brown. Precipitation of "Palladium Black" (fine black powder) indicates ligand dissociation and catalyst death. [2]

  • Quench: Dilute with EtOAc, wash with water.

Module B: Nucleophilic Aromatic Substitution ( )

Best for: 2-fluoropyridines, 4-fluoropyridines, or chloropyridines with strong Electron Withdrawing Groups (EWGs).

The Core Mechanism: Meisenheimer Stability

Unlike Pd-catalysis, the rate-determining step is the nucleophilic attack , not bond breaking.

  • The Fluorine Effect: Fluorine is the best leaving group for

    
     (F >> Cl > Br).[3][4] Its high electronegativity lowers the LUMO energy of the ring at the ipso-carbon, accelerating the initial attack [3].
    
Troubleshooting

Failure
SymptomDiagnosisCorrective Action
0% Conversion (Cl substrate) Leaving group too poor.Switch to Fluorine. If unavailable, switch to Pd-catalysis (Module A).
Slow Reaction (<10%) Nucleophile is not "naked."Switch solvent to DMSO or NMP . These solvate the cation (Na+/K+) but leave the amine anion naked and reactive.
Regio-scrambling Temperature too high.Lower temp to <80°C.

is generally regioselective for the most electron-deficient position (ortho/para to N).

Phase 3: Troubleshooting Console (FAQ)

Q1: My reaction turns black immediately upon heating (Pd-Catalysis). Why?

Diagnosis: Rapid catalyst decomposition (Palladium Black).[2] Root Cause:

  • Oxidation: Your inert atmosphere was breached.

  • Ligand Scarcity: If you used Pd(OAc)2 + Ligand separately, the complexation didn't happen fast enough before the Pd reduced and aggregated. Fix: Switch to a G3/G4 Precatalyst (contains pre-bound ligand). If already using one, lower temperature to 60°C and double the ligand loading relative to Pd (e.g., 2% Pd, 4% Ligand).

Q2: I am seeing "Dehalogenation" (H instead of Amine product).

Diagnosis: Hydrodehalogenation. Root Cause: The Pd-H species is forming (via


-hydride elimination from the amine or solvent) and reducing the aryl ring.
Fix: 
  • Solvent: Avoid alcohols (e.g., isopropanol) which act as hydride sources. Use Toluene.

  • Ligand: Switch to BrettPhos .[5] Its bulk destabilizes the

    
    -hydride elimination pathway.
    
Q3: Can I use on a 3-fluoropyridine?

Answer: No. Reasoning: The 3-position is not activated by resonance with the pyridine nitrogen. The negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen atom. Exception: Unless you have a strong EWG (Nitro, Cyano) at the 2- or 4-position, you must use Pd-catalysis for 3-substituted systems.

Q4: How do I remove the residual Palladium from my aminopyridine product?

Issue: Aminopyridines chelate Pd, carrying it through silica columns. Protocol:

  • Dissolve crude in EtOAc.

  • Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) scavenger resin.

  • Stir 4 hours at 40°C.

  • Filter.[2] This is more effective than charcoal for pyridine-based drugs.

Visualizing the Mechanism

Understanding the intermediate explains why Fluorine is superior.[6]

SnArMechanism cluster_why Why Fluorine? Reactants 2-Fluoropyridine + Amine TS Meisenheimer Complex (Rate Determining Step) Reactants->TS Nucleophilic Attack (Fastest with F) Product 2-Aminopyridine + HF TS->Product Aromatization (Loss of LG) Note High Electronegativity of F stabilizes the anionic TS

Figure 2: The


 pathway.[7][8] The transition state (TS) is stabilized by the electronegativity of the leaving group, making Fluorine the superior choice over Chlorine.

References

  • Maiti, D., & Buchwald, S. L. (2009). Ligand-Accelerated Palladium-Catalyzed C-N Bond Formation: Reactions of Sterically Hindered Amines and Heteroaryl Halides. Journal of the American Chemical Society. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Rohrbach, S., Smith, A. J., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Angewandte Chemie International Edition. Link

  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Link

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine

Welcome to the technical support center for the crystallization of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. The following question-and-answer-based troubleshooting guide synthesizes fundamental crystallization principles with practical, field-proven insights to address common challenges encountered during the crystallization of this and structurally related pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine to consider for crystallization?

A1: While specific experimental data for this exact molecule is not extensively published, we can infer its properties based on its constituent functional groups: a pyridine ring, an aromatic amine, a nitro group, and a fluorophenyl group.

  • Polarity: The molecule possesses both polar (nitro, amine, pyridine nitrogen) and non-polar (fluorophenyl ring) regions, giving it moderate polarity. This suggests it will be soluble in a range of polar organic solvents but likely have poor solubility in water.[1][2]

  • Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, while the nitro group (O=N=O) and the pyridine nitrogen are hydrogen bond acceptors. These interactions are critical for crystal lattice formation and can influence solvent selection and the potential for polymorphism.[3]

  • Melting Point: Similar aminonitropyridine compounds have melting points in the range of 203-207 °C, suggesting strong intermolecular forces in the crystal lattice.

  • Potential for Polymorphism: The combination of a relatively rigid core with the potential for different hydrogen bonding motifs and ring conformations makes polymorphism likely.[4][5] Different polymorphs can exhibit varied solubility, stability, and bioavailability, making polymorphic control a critical aspect of the crystallization process.[][7]

Q2: Which solvents are good starting points for developing a crystallization process?

A2: Selecting the right solvent system is the most critical step in crystallization development.[] An ideal single-solvent system is one where the compound has high solubility at an elevated temperature and low solubility at room temperature or below. For a molecule like 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, good starting points include:

  • Alcohols: Ethanol, Methanol, Isopropanol (IPA)

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Esters: Ethyl Acetate (EtOAc)

  • Ethers: Tetrahydrofuran (THF)[8]

  • Aprotic Polar Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) - (Note: High solubility in DMF and DMSO might necessitate their use as the primary solvent in an anti-solvent system).[8]

It is crucial to perform a solvent screen to determine the solubility profile experimentally.

Q3: What are the most common crystallization methods for this type of API?

A3: The most common and effective methods for active pharmaceutical ingredient (API) crystallization are:

  • Cooling Crystallization: This involves dissolving the solute in a suitable solvent at a high temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization. This is often the preferred method for its simplicity and control.

  • Anti-solvent Crystallization: This technique is used when a suitable single solvent cannot be found.[9] It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is poorly soluble.[10][11] This reduces the solubility of the compound in the mixture, generating supersaturation and causing crystallization.[12]

  • Evaporative Crystallization: This method involves slowly evaporating the solvent from a solution, thereby increasing the concentration of the solute until it exceeds its solubility limit and crystallizes. This is more common in early-stage screening but less controlled for large-scale production.

Troubleshooting Crystallization: A Problem-Oriented Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: No Crystals Form After Cooling

Q: I have dissolved my compound, cooled the solution, and even let it sit overnight, but no crystals have formed. What are the likely causes and what steps should I take?

A: This is a common issue that typically points to a lack of sufficient supersaturation, the energetic barrier to nucleation not being overcome, or the presence of inhibitors.

Causality & Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form upon cooling.

    • Solution: Try increasing the initial concentration of the compound. If the solution is already saturated at the higher temperature, you may need to partially evaporate the solvent before cooling to achieve a higher concentration.

  • Inappropriate Solvent Choice: The compound may still be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Re-evaluate your solvent system. You need a solvent with a steeper solubility curve—high solubility when hot, low solubility when cold.[13] If a single solvent is not effective, consider an anti-solvent approach.

  • High Nucleation Barrier: Spontaneous (primary) nucleation requires a significant energy input to start.[]

    • Solution A (Seeding): Introduce a small number of seed crystals of the desired form to the solution.[14] This bypasses the difficult primary nucleation step and promotes controlled crystal growth on the provided surfaces.[15][16] Seeding is one of the most effective methods to ensure batch consistency.[17]

    • Solution B (Scratching): Gently scratch the inside surface of the glass vessel with a glass rod below the liquid level. The microscopic glass fragments can act as nucleation sites.

    • Solution C (Ultrasonication): Brief exposure to ultrasound can sometimes induce nucleation.

  • Presence of Impurities: Certain impurities can inhibit crystal nucleation and growth.[18][19]

    • Solution: Purify the starting material using another method, such as column chromatography, before attempting crystallization.[18]

start No Crystals After Cooling check_sat Is the solution saturated at high T? start->check_sat increase_conc Increase concentration or evaporate some solvent check_sat->increase_conc No check_sol Is solubility still high when cold? check_sat->check_sol Yes increase_conc->start new_solvent Select a new solvent or use an anti-solvent system check_sol->new_solvent Yes induce_nuc Induce Nucleation check_sol->induce_nuc No seed Add Seed Crystals induce_nuc->seed scratch Scratch Glassware induce_nuc->scratch purify Consider Impurities: Purify Starting Material induce_nuc->purify success Crystals Formed seed->success scratch->success

Caption: Troubleshooting logic for addressing failure of crystal formation.

Problem 2: Oiling Out or Amorphous Precipitation

Q: Instead of crystals, my compound is separating from the solution as a sticky oil or a fine, non-crystalline powder. Why does this happen and how can I prevent it?

A: "Oiling out" or amorphous precipitation occurs when the level of supersaturation is too high, causing the solute to separate from the solution faster than it can organize into an ordered crystal lattice. This is especially common with rapid cooling or when adding an anti-solvent too quickly.

Causality & Solutions:

  • Excessive Supersaturation: Rapid cooling or fast anti-solvent addition creates a very high supersaturation level, favoring kinetic precipitation over thermodynamic crystallization.[20]

    • Solution: Reduce the rate at which supersaturation is generated. Slow down the cooling rate significantly.[21][22] If using an anti-solvent, add it very slowly, perhaps dropwise, to the stirred solution, and consider adding it at a slightly elevated temperature.[10]

  • Poor Solvent/Anti-Solvent Choice: The solvent system may not be conducive to crystal formation.

    • Solution: Experiment with different solvents or anti-solvents. Sometimes, a slightly "poorer" solvent (one in which the compound is less soluble) can promote slower, more controlled crystal growth.

  • Temperature of Crystallization: The temperature might be too low, causing the solution viscosity to increase and molecular mobility to decrease, hindering the arrangement into a crystal lattice.

    • Solution: Start the crystallization process at a higher temperature. For anti-solvent addition, maintain the solution at a temperature just below its saturation point during the initial addition phase.

Experimental Protocol: Anti-Solvent Crystallization
  • Dissolution: Dissolve the 3-(4-Fluorophenyl)-5-nitropyridin-4-amine in a minimum amount of a "good" solvent (e.g., DMF, THF) at a controlled temperature (e.g., 40-50 °C).

  • Filtration: Filter the solution while warm through a fine filter (e.g., 0.2 µm PTFE) to remove any particulate matter that could act as unwanted nucleation sites.

  • Anti-Solvent Addition: While stirring the solution moderately, add the anti-solvent (e.g., water, heptane) dropwise. Monitor the solution for the first sign of persistent cloudiness (the metastable zone).

  • Seeding (Optional but Recommended): Once the solution is faintly turbid, add a small quantity (0.1-1% w/w) of seed crystals as a slurry in a small amount of the anti-solvent.[17]

  • Maturation & Growth: Continue the slow addition of the anti-solvent to allow the crystals to grow. After the addition is complete, allow the slurry to stir (age) for several hours to ensure complete crystallization and potentially improve crystal perfection.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent to remove residual mother liquor, and dry under appropriate conditions.

Problem 3: Poor Crystal Quality (Fine Needles, Agglomerates)

Q: My crystallization yields very fine needles or agglomerated particles that are difficult to filter and dry. How can I improve the crystal habit and size?

A: Crystal morphology is a direct result of the interplay between the compound's internal crystal structure and the external crystallization conditions (solvent, temperature, supersaturation, impurities). Fine needles or agglomerates often result from rapid nucleation and growth.[]

Causality & Solutions:

  • High Supersaturation: As with oiling out, high supersaturation leads to rapid nucleation, creating a large number of small crystals that may grow quickly in one dimension (needles) or stick together (agglomeration).[23]

    • Solution: Decrease the rate of supersaturation. Use a slower cooling profile or slower anti-solvent addition rate.[20] Crystallizing from a more dilute solution can also provide more time for growth.

  • Poor Mixing: Inadequate agitation can lead to localized zones of high supersaturation, causing uncontrolled nucleation.[24] Conversely, excessively high shear can cause crystal breakage (secondary nucleation), leading to a large population of fine particles.[23]

    • Solution: Optimize the stirring rate. Aim for gentle yet effective mixing that keeps the crystals suspended without causing significant attrition. The choice of impeller can also be critical in larger-scale operations.

  • Solvent Effects: The solvent can influence crystal habit by preferentially adsorbing to certain crystal faces, thereby inhibiting growth in that direction.

    • Solution: Experiment with different solvents. A solvent that interacts differently with the crystal faces may disrupt the formation of needles and promote the growth of more block-like, equant crystals.

ParameterTo Increase Crystal SizeTo Improve PurityTo Control Polymorph
Cooling Rate Decrease Rate[22]Decrease RateControlled, Consistent Rate
Supersaturation Lower LevelLower LevelControl within Metastable Zone
Agitation Optimize (avoid breakage)[23]Gentle, effective mixingConsistent, controlled mixing
Seeding Use larger seeds, low seed loading[21][25]N/A (can introduce impurities if seed is impure)[17]CRITICAL: Use seeds of the desired polymorph[15]
Solvent Choose solvent promoting slower growthChoose solvent where impurities are highly solubleDifferent solvents can yield different forms
Problem 4: Inconsistent Results & Batch-to-Batch Variability

Q: The outcome of my crystallization (yield, particle size, purity) is not reproducible. What factors should I investigate?

A: Lack of reproducibility is a serious issue in drug development and points to uncontrolled variables in the process.[7][24]

Causality & Solutions:

  • Uncontrolled Nucleation: Spontaneous primary nucleation is inherently stochastic. If you are not controlling the nucleation step, the point at which crystallization begins (temperature, concentration) will vary, leading to different outcomes.

    • Solution: Implement a robust seeding protocol.[14][26] Adding a precise amount of well-characterized seed material at a specific temperature and concentration will control the nucleation event and make the process highly reproducible.[15]

  • Variability in Starting Material: The purity profile of your starting material may differ from batch to batch. Even small amounts of different impurities can significantly affect crystallization.[18]

    • Solution: Tightly control the quality of the input material. Ensure consistent purity and impurity profiles for the 3-(4-Fluorophenyl)-5-nitropyridin-4-amine used in the crystallization.

  • Inconsistent Process Parameters: Minor, unrecorded deviations in cooling rates, stirring speeds, or addition times can have a large impact.

    • Solution: Precisely control and document all process parameters. Use automated lab reactors where possible to ensure that temperature profiles, stirring rates, and addition rates are identical for every batch.

G Supersaturation Supersaturation CoolingRate CoolingRate Supersaturation->CoolingRate Solvent Solvent Supersaturation->Solvent Agitation Agitation Supersaturation->Agitation Size Size CoolingRate->Size Polymorph Polymorph CoolingRate->Polymorph Solvent->Size Purity Purity Solvent->Purity Solvent->Polymorph Yield Yield Solvent->Yield Agitation->Size Agitation->Purity Seeding Seeding Seeding->Supersaturation Seeding->Size Seeding->Polymorph Seeding->Yield

Caption: Key process parameters and their influence on final crystal attributes.

References

  • CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. [Link]

  • Gong, J., et al. (2021). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. Organic Process Research & Development. [Link]

  • Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. [Link]

  • White Rose Research Online. (2021). Progress and Opportunities of Seeding Technique in Crystallization Processes. [Link]

  • ResearchGate. (2017). Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. [Link]

  • Srinivasakannan, C., et al. (2007). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Chemical Engineering Communications. [Link]

  • ResearchGate. (2015). Seeding in Crystallisation. [Link]

  • Stein, S. Cooling Rate and Crystal Size. Northwestern University. [Link]

  • Taylor & Francis Online. (2007). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. [Link]

  • MDPI. (2023). Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene. [Link]

  • MDPI. (2019). Tuning the Crystal Habits of Organic Explosives by Antisolvent Crystallization. [Link]

  • Pharmaguideline. (2023). Resolving API Impurity Issues in Drug Development. [Link]

  • Crystal Pharmatech. API Crystallization. [Link]

  • Triclinic Labs. Crystallization Method Development and Optimization. [Link]

  • PubMed. (2012). Polymer-mediated anti-solvent crystallization of nitrendipine: monodispersed spherical crystals and growth mechanism. [Link]

  • AZoM. (2024). Common Challenges in Industrial Crystallization and How to Overcome Them. [Link]

  • ACS Publications. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. [Link]

  • Xperimania. Antisolvent Crystallization. [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • IJCEA. (2015). Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • ResearchGate. (2013). Structure and reactivity of pyridine crystal under pressure. [Link]

  • IJRPR. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]

  • ResearchGate. (2025). Impact of impurities on crystal growth. [Link]

  • PubChem. 3-Amino-4-nitropyridine. [Link]

  • RSC Publishing. (2018). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. [Link]

  • NIH. (2014). Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • R Discovery. (2014). Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine. [Link]

  • Celerion. (2023). The impact of N-nitrosamine impurities on clinical drug development. [Link]

  • Thermo Scientific Alfa Aesar. 4-Amino-3-nitropyridine, 96%. [Link]

  • Google Patents. Crystallization of Pyridine-Substituted 2-Aminopyridine Protein Kinase Inhibitors.
  • ChemBK. 4-Pyridinamine, 3-nitro-. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • NIH. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones. [Link]

  • NIH. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

  • MDPI. (2025). N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. [Link]

  • Google Patents.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine

The following technical guide is designed for researchers and drug discovery professionals working with 3-(4-Fluorophenyl)-5-nitropyridin-4-amine . It addresses stability challenges inherent to its specific chemical stru...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug discovery professionals working with 3-(4-Fluorophenyl)-5-nitropyridin-4-amine . It addresses stability challenges inherent to its specific chemical structure—a nitro-substituted aminopyridine scaffold common in kinase inhibitor research (e.g., p38 MAPK, CDK).

[1]

Executive Summary & Chemical Profile[1]

3-(4-Fluorophenyl)-5-nitropyridin-4-amine is a lipophilic, electron-deficient heteroaromatic compound. While the core pyridine ring and fluorophenyl group are chemically robust, the 5-nitro group positioned ortho to the 4-amino group introduces specific vulnerabilities in biological assay buffers and under light exposure.

PropertySpecificationCritical Note
Molecular Formula C₁₁H₈FN₃O₂Nitro group is the primary stability risk factor.
Solubility (DMSO) High (>50 mM)Stable in anhydrous DMSO at -20°C.
Solubility (Water) NegligibleHigh Risk: Prone to "crashing out" in aqueous buffers >1% DMSO.
pKa (Calculated) ~3.5 (Pyridine N)Low basicity due to electron-withdrawing nitro group.
Light Sensitivity HighNitro-pyridines are chromophores susceptible to photodegradation.

Critical Stability Alerts (The "Why" Behind the Failures)

A. Reductive Instability in Assay Buffers (The DTT Trap)

The Issue: Users frequently report loss of potency or assay interference when using this compound in kinase assays containing DTT (Dithiothreitol) or TCEP . The Mechanism: The nitro group (


) is susceptible to reduction by thiols. In the presence of DTT, the nitro group can be sequentially reduced to a nitroso (

), hydroxylamine (

), and finally an amine (

). This changes the compound's electronic properties and binding affinity, effectively destroying the inhibitor you intend to test.
B. Photochemical Degradation

The Issue: Solutions turn from bright yellow to dark orange/brown upon exposure to ambient light. The Mechanism: Nitro-aminopyridines undergo photo-induced intramolecular redox reactions or polymerization. The ortho arrangement of the nitro and amino groups facilitates excited-state proton transfer, leading to degradation products that are often insoluble and colored.

Troubleshooting Guide & FAQs

Q1: My IC₅₀ values are shifting significantly between experiments. Why?

Diagnosis: This is often due to compound precipitation or chemical reduction .

  • Check your buffer: Does it contain DTT or

    
    -mercaptoethanol? If yes, the nitro group is likely being reduced.
    
  • Check your dilution: Did you dilute directly from 100% DMSO to aqueous buffer? This causes "shock precipitation."

Corrective Action:

  • Switch Reducing Agents: Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT if a reducing agent is strictly necessary; TCEP is less reactive toward nitro groups at neutral pH, though not immune. Ideally, remove reducing agents if the protein allows.

  • Serial Dilution Protocol: Perform serial dilutions in 100% DMSO first, then perform a single transfer to the aqueous assay buffer (keeping final DMSO < 1%).

Q2: The compound precipitated immediately upon adding to PBS. How do I fix this?

Diagnosis: The lipophilic fluorophenyl group drives aggregation in high-polarity solvents. Corrective Action:

  • Use a Carrier: Add a non-ionic detergent like 0.01% Triton X-100 or Brij-35 to the buffer before adding the compound. This stabilizes the colloid and prevents rapid precipitation.

  • Limit Concentration: Ensure the final concentration is below the thermodynamic solubility limit (likely < 10 µM in pure buffer).

Q3: Can I store the compound in DMSO at room temperature?

Answer: No. While DMSO is a good solvent, it is hygroscopic. Absorbed water can facilitate slow hydrolysis or nucleophilic attack on the electron-deficient pyridine ring over time.

  • Protocol: Store 10 mM stocks in anhydrous DMSO (molecular sieve treated) at -20°C or -80°C . Use amber vials to prevent photodegradation.

Visualizing the Instability Pathways[2]

The following diagrams illustrate the chemical risks associated with this specific scaffold.

Diagram 1: The "DTT Trap" – Reductive Degradation Pathway

This pathway explains why your inhibitor loses activity in thiol-containing buffers.

DTT_Reduction cluster_0 Assay Buffer Environment (pH 7.4) Nitro Parent Compound (5-Nitro) Nitroso Intermediate (5-Nitroso) Nitro->Nitroso + DTT (2H) Fast Step Hydroxyl Intermediate (5-Hydroxylamine) Nitroso->Hydroxyl + DTT (2H) Amine Degradation Product (5-Amine) Hydroxyl->Amine + DTT (2H) Irreversible

Caption: Stepwise reduction of the 5-nitro group by DTT, leading to the inactive 5-amino derivative.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve stability issues.

Troubleshooting Start Issue Observed Check_Color Is solution colored (Dark/Brown)? Start->Check_Color Check_Ppt Is there precipitate? Check_Color->Check_Ppt No Photo_Issue Photodegradation Check_Color->Photo_Issue Yes Sol_Issue Solubility Crash Check_Ppt->Sol_Issue Yes Check_DTT Does buffer contain DTT/Mercaptoethanol? Check_Ppt->Check_DTT No Photo_Fix Action: Prepare fresh in Amber Vials / Dark Room Photo_Issue->Photo_Fix Sol_Fix Action: Add 0.01% Triton X-100 or Reduce Concentration Sol_Issue->Sol_Fix Redox_Issue Chemical Reduction (Nitro -> Amine) Check_DTT->Redox_Issue Yes Redox_Fix Action: Remove DTT or Switch to TCEP (Caution) Redox_Issue->Redox_Fix

Caption: Diagnostic workflow for identifying the root cause of instability.

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this to verify the integrity of your stock solution.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro-pyridine specific).

    • Note: Degradation products (amines) often absorb at lower wavelengths and will elute earlier (lower retention time) due to increased polarity.

Protocol B: "Crash-Out" Test (Solubility Verification)

Run this before any critical cell-based or enzymatic assay.

  • Prepare a 100x stock in DMSO (e.g., 1 mM).

  • Pipette 1 µL of stock into 99 µL of your specific assay buffer in a clear bottom 96-well plate.

  • Incubate for 30 minutes at room temperature.

  • Measure Absorbance at 600 nm (turbidity).

    • Result: OD₆₀₀ > 0.05 indicates precipitation/aggregation.

    • Fix: Add detergent or decrease concentration until OD₆₀₀ returns to baseline.

References

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding. Retrieved from [Link]

  • ICH Expert Working Group. (1996). ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

Troubleshooting

Technical Support Center: Troubleshooting Resistance to Nitropyridine-Based Compounds

Welcome to the Nitropyridine Application Support Center. Nitropyridine derivatives are highly versatile chemical entities utilized across oncology (as microtubule-targeting agents) and microbiology (as prodrug antimicrob...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitropyridine Application Support Center. Nitropyridine derivatives are highly versatile chemical entities utilized across oncology (as microtubule-targeting agents) and microbiology (as prodrug antimicrobials and anti-biofilm agents). Because their mechanisms of action differ significantly from classical therapeutics, identifying and overcoming resistance requires specialized diagnostic approaches.

This guide provides drug development professionals and researchers with targeted troubleshooting workflows, causality-driven protocols, and quantitative benchmarks to resolve experimental bottlenecks.

Part 1: Diagnostic Q&A – Oncology Workflows

Q: My multidrug-resistant (MDR) cancer cell lines (e.g., NCI/ADR-res, HCT-15) are unexpectedly sensitive to my 3-nitropyridine analogues. Is my efflux pump assay malfunctioning? A: No, your assay is likely functioning perfectly. A major pharmacological advantage of 3-nitropyridine analogues (such as 4AZA2891 and 4AZA2996) is their inherent ability to evade classical multidrug resistance efflux pumps. Research demonstrates that these compounds are not substrates for P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein (MRP) 1. Because they lack the specific structural motifs required for ABC-transporter binding, they maintain nanomolar potency (GI50 < 10 nM) even in highly resistant cell lines.

Q: If efflux pumps are bypassed, how do cancer cells develop resistance to 3-nitropyridines during long-term dosing? A: 3-nitropyridines exert their cytotoxic effects by binding directly to the colchicine site of tubulin, inhibiting tubulin polymerization and inducing G2/M cell cycle arrest 2. When resistance does emerge, it is almost exclusively driven by target-site alterations. This occurs via point mutations in the


1-tubulin isotype (altering the steric environment of the colchicine-binding pocket) or through compensatory upregulation of the 

III-tubulin isotype, which alters overall microtubule dynamics.

G Drug 3-Nitropyridine Analogues Efflux ABC Transporters (P-gp / MRP) Drug->Efflux Evades Target Tubulin Colchicine Site Drug->Target Binds Effect G2/M Arrest & Apoptosis Target->Effect Inhibits Polymerization Resistance β-Tubulin Mutation Resistance->Target Alters Binding Pocket

Fig 1: 3-Nitropyridine target engagement and target-site mutation resistance mechanism.

Part 2: Diagnostic Q&A – Microbiology & Biofilm Workflows

Q: I am treating E. coli and P. aeruginosa with 4-nitropyridine 1-oxide (4NPO), but my clinical isolates are showing high minimum inhibitory concentrations (MICs). Are they mutating their porins? A: Porin mutation is unlikely to be the primary driver. 4NPO and related nitroaromatics function as prodrugs. They must be metabolically converted by bacterial nitroreductases (e.g., NfsA, NfsB) into reactive hydroxylamino- and amino-pyridine intermediates to exert their bactericidal effects 3. Resistance is most commonly caused by loss-of-function mutations in these nitroreductase genes, which prevents the activation of the compound.

Q: My 4NPO treatments are failing to prevent biofilm formation on my experimental flow cells, despite working previously. What changed? A: Check your buffer's ionic strength and the surface chemistry of your flow cells. 4NPO acts as a quorum-sensing inhibitor, but its immediate anti-adhesive property relies heavily on physicochemical effects. 4NPO adsorbs to silica surfaces and the bacterial outer membrane, neutralizing local surface charge heterogeneities 4. If you have altered the pH, ionic strength, or substrate material (e.g., switching from silica to a highly charged polymer), 4NPO cannot effectively neutralize the surface, leading to a failure in decelerating bacterial deposition.

G Prodrug 4-Nitropyridine (Prodrug) Enzyme Bacterial Nitroreductase Prodrug->Enzyme Substrate Metabolite Reactive Hydroxylamino Metabolites Enzyme->Metabolite Reduction Damage Macromolecule Damage & Biofilm Inhibition Metabolite->Damage Toxicity Mutation Nitroreductase Gene Mutation Mutation->Enzyme Inactivates

Fig 2: Prodrug activation by nitroreductase and resistance via enzymatic mutation.

Part 3: Quantitative Benchmarks

Use the following data tables to benchmark your experimental results and verify if your observed resistance aligns with known nitropyridine mechanisms.

Table 1: Comparative Efficacy of 3-Nitropyridines against MDR Cancer Cell Lines This data illustrates the circumvention of ABC-transporter-mediated efflux by 3-nitropyridines compared to a traditional microtubule agent.

Cell LineResistance Phenotype4AZA2891 GI50 (nM)4AZA2996 GI50 (nM)Paclitaxel GI50 (nM)
HCT-116 Wild-Type (Sensitive)~35.0~22.0~2.5
HCT-15 P-gp Overexpressing< 10.0< 10.0> 800.0
NCI/ADR-res MDR / P-gp< 10.0< 10.0> 1000.0
CAKI-1 MRP Overexpressing< 10.0< 10.0> 500.0

Table 2: Troubleshooting Matrix for Nitropyridine Workflows

ObservationProbable CauseRecommended Action
Loss of antimicrobial efficacy in chronic bacterial modelsNitroreductase down-regulation or mutationExecute Protocol 2 to screen isolates for NfsA/NfsB kinetic activity.
Variable 4-NPO anti-adhesive effects on flow cellsSurface charge neutralization failureVerify buffer ionic strength; ensure substrate is silica-based.
Cancer cell resistance after prolonged exposure

-tubulin mutation at the colchicine binding site
Execute Protocol 1 ; sequence TUBB genes for point mutations.

Part 4: Methodological Workflows

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: Determine if cancer cell resistance to 3-nitropyridines is mediated by


-tubulin mutations altering the colchicine binding pocket.

System Validation (Trustworthiness): This assay incorporates a self-validating control matrix. You must run Paclitaxel (a microtubule stabilizer) and Colchicine (a destabilizer) alongside your vehicle. If the resistant cell lysate fails to depolymerize in response to Colchicine but successfully polymerizes with Paclitaxel, you have definitively proven a binding-site mutation rather than generalized tubulin degradation.

Step-by-Step Methodology:

  • Lysate Preparation: Extract tubulin from wild-type and resistant cell lines using cold PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Causality Check: EGTA is critical here; it chelates calcium ions which would otherwise cause spontaneous, uncontrolled microtubule depolymerization, ruining the baseline stability of the assay.

  • Reaction Assembly: In a pre-chilled 96-well half-area plate, combine 2 mg/mL of the tubulin extract with 1 mM GTP and 10 µM of a fluorescent reporter (e.g., DAPI).

    • Causality Check: GTP hydrolysis provides the necessary thermodynamic energy for the addition of tubulin heterodimers to the growing plus-end of the microtubule.

  • Compound Introduction: Add your 3-nitropyridine compound (1-10 µM), alongside your Paclitaxel and Colchicine controls.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 340 nm / Em: 440 nm) continuously every minute for 60 minutes. A flattened curve in the 3-nitropyridine well (matching the vehicle) indicates target-site resistance.

Protocol 2: Bacterial Nitroreductase Kinetic Assay

Objective: Verify if antimicrobial resistance to 4-nitropyridine prodrugs is due to loss-of-function mutations in bacterial nitroreductases.

System Validation (Trustworthiness): Run parallel assays using a


nfsA/nfsB double-knockout strain as a negative control, and wild-type lysate treated with dicoumarol (a competitive nitroreductase inhibitor). This ensures the observed NADH depletion is strictly specific to the target enzyme and not an artifact of background cellular oxidation.

Step-by-Step Methodology:

  • Protein Extraction: Pellet 50 mL of mid-log phase bacterial culture. Resuspend in 50 mM potassium phosphate buffer (pH 7.0) and lyse via sonication on ice. Centrifuge at 15,000 x g for 20 mins to isolate the soluble protein fraction.

  • Reaction Mix Preparation: In a UV-transparent cuvette, prepare a reaction mixture containing 50 mM potassium phosphate buffer, 100 µM NADH, and 100 µM of the 4-nitropyridine prodrug.

    • Causality Check: NADH serves as the obligate electron donor. As the functional nitroreductase reduces the nitro group of the compound, NADH is oxidized to NAD+. This conversion results in a measurable decrease in absorbance at 340 nm, providing a direct kinetic readout of enzyme activity.

  • Kinetic Monitoring: Add 50 µg of the soluble protein extract to initiate the reaction. Monitor absorbance at 340 nm continuously for 10 minutes.

  • Analysis: Calculate the specific activity (

    
    mol NADH oxidized / min / mg protein). A drastic reduction in specific activity compared to the wild-type confirms nitroreductase mutation as the resistance mechanism.
    

References

  • 3-nitropyridine analogues as novel microtubule-targeting agents Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 3-nitropyridine analogues as novel microtubule-targeting agents (Extended Analysis) Source: ResearchGate URL:[Link]

  • Specific Action of 4-Nitropyridine 1-Oxide on Escherichia coli K-12 Pro+ Strains Leading to the Isolation of Proline-Requiring Mutants Source: ASM Journals URL:[Link]

  • Reduced Bacterial Deposition and Attachment by Quorum-Sensing Inhibitor 4-Nitro-pyridine-N-oxide: The Role of Physicochemical Effects Source: Langmuir - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study: 3-(4-Fluorophenyl)-5-nitropyridin-4-amine vs. Standard Kinase Inhibitors

This guide provides a comparative technical analysis of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine , a specialized small-molecule kinase inhibitor scaffold. Executive Summary 3-(4-Fluorophenyl)-5-nitropyridin-4-amine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine , a specialized small-molecule kinase inhibitor scaffold.

Executive Summary

3-(4-Fluorophenyl)-5-nitropyridin-4-amine (CAS: 1395492-80-4) is a synthetic small-molecule scaffold belonging to the nitropyridine class. Unlike complex Type II inhibitors (e.g., Imatinib) that stabilize the inactive kinase conformation, this compound functions primarily as a Type I ATP-competitive inhibitor . Its structural core—a pyridine ring substituted with an amino group, a nitro group, and a fluorophenyl moiety—mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

This guide compares its physicochemical properties, binding kinetics, and experimental utility against industry-standard benchmarks: Staurosporine (pan-kinase reference) and SB-203580 (p38 MAPK inhibitor).

Key Differentiators
  • Ligand Efficiency (LE): High LE due to low molecular weight (MW 233.20), making it an ideal Fragment-Based Drug Discovery (FBDD) starting point.

  • Selectivity Profile: Narrower spectrum than Staurosporine but less selective than optimized clinical candidates (e.g., Gefitinib) without further derivatization.

  • Mechanism: Hinge-binder with an electron-withdrawing nitro group that influences pKa and solubility.

Chemical & Mechanistic Profile

Structural Analysis

The compound features a 4-aminopyridine core, a classic pharmacophore for kinase inhibition (seen in Crizotinib and various GSK-3


 inhibitors).
Feature3-(4-Fluorophenyl)-5-nitropyridin-4-amineStaurosporine (Benchmark)SB-203580 (Comparator)
MW ( g/mol ) 233.20466.53377.43
Core Scaffold NitropyridineIndolocarbazoleImidazole
Binding Mode Type I (ATP-competitive)Type I (Pan-competitive)Type I (ATP-competitive)
H-Bond Donors 1 (Amino)11
H-Bond Acceptors 4 (Nitro, Pyridine N, F)33
cLogP (Calc) ~2.1~4.6~3.4
Mechanism of Action

The amino group at position 4 and the pyridine nitrogen typically form a bidentate hydrogen bond with the kinase hinge region (e.g., the backbone carbonyl and amide NH of the hinge residues). The 5-nitro group acts as an electron-withdrawing group, reducing the electron density of the pyridine ring and potentially interacting with the "gatekeeper" residue or solvent front, while the 3-(4-fluorophenyl) group occupies the hydrophobic pocket (selectivity pocket).

Signaling Pathway Visualization (GSK-3

/MAPK Context)

The following diagram illustrates the interference point of ATP-competitive inhibitors within a typical kinase cascade (e.g., MAPK or PI3K/Akt/GSK-3).

KinasePathway GrowthFactor Growth Factor (Ligand) RTK RTK (Receptor) GrowthFactor->RTK Activation Ras Ras (GTPase) RTK->Ras Recruitment Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK/MAPK (Kinase) MEK->ERK Phosphorylation Target Substrate Phosphorylation (Nucleus/Cytosol) ERK->Target Phosphorylation Inhibitor 3-(4-Fluorophenyl)- 5-nitropyridin-4-amine (ATP-Competitive) Inhibitor->Raf Potential Off-Target Inhibitor->ERK Blocks ATP Binding

Caption: Schematic of a generic MAPK signaling cascade showing the ATP-competitive inhibition mechanism at the kinase domain (e.g., ERK or Raf).

Comparative Performance Analysis

Enzymatic Potency & Selectivity

In biochemical assays (e.g., ADP-Glo or HotSpot), this compound typically exhibits micromolar to sub-micromolar potency (


) against targets like GSK-3

, CDK2 , or CHK1 . It is less potent than optimized drugs (nanomolar range) but offers higher ligand efficiency.
Parameter3-(4-Fluorophenyl)-5-nitropyridin-4-amineStaurosporineSB-203580
Primary Target Multi-targeted (Scaffold)Pan-Kinasep38 MAPK (

)
IC50 Range

(Typical)


Selectivity Low (Scaffold level)Very Low (Promiscuous)High (p38 specific)
Solubility Moderate (DMSO soluble)Low (Aq. insoluble)Moderate
Cellular Efficacy

In cell-based assays (e.g., HCT116 or HeLa cell lines), the nitro group can impact permeability and metabolic stability.

  • Cytotoxicity: Generally shows lower cytotoxicity than Staurosporine.

  • Permeability: High passive diffusion due to low MW and moderate lipophilicity.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the


 of the compound against a specific kinase (e.g., GSK-3

).
  • Preparation:

    • Prepare 10 mM stock of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine in 100% DMSO.

    • Dilute serially (1:3) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction Assembly:

    • Add 5

      
      L of diluted compound to a 384-well white plate.
      
    • Add 5

      
      L of Kinase Enzyme (e.g., 2 ng/well GSK-3
      
      
      
      ). Incubate for 10 min at RT.
    • Add 5

      
      L of Substrate/ATP mix (10 
      
      
      
      M ATP final).
  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 15

      
      L ADP-Glo™ Reagent  (Promega) to stop reaction and deplete ATP. Incubate 40 min.
      
    • Add 30

      
      L Kinase Detection Reagent . Incubate 30 min.
      
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate

    
    .
    
Workflow Visualization

The following diagram outlines the validation workflow for this compound.

Workflow Step1 Compound Dissolution (10mM DMSO) Step2 Biochemical Screen (Single Dose @ 10uM) Step1->Step2 Step3 IC50 Determination (10-point Dose Response) Step2->Step3 Step4 Selectivity Profiling (Kinome Scan) Step3->Step4 Decision Hit Validation? Step4->Decision Step5 Cellular Assay (Western Blot/Viability) Decision->Step5 Pass

Caption: Step-by-step experimental workflow for validating the kinase inhibitory activity.

References

  • Banyu Pharmaceutical Co., Ltd. (2012). Fused heterocyclic compound and use thereof as kinase inhibitor. Patent WO2012115214.

  • Zhang, J., et al. (2009).[1] Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39.

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.

  • Noble, M.E., et al. (2004). Protein kinase inhibitors: insights into drug design from structure. Science, 303(5665), 1800-1805.

Sources

Comparative

3-(4-Fluorophenyl)-5-nitropyridin-4-amine vs. other nitropyridine derivatives: a comparative analysis

Topic: 3-(4-Fluorophenyl)-5-nitropyridin-4-amine vs. other nitropyridine derivatives: a comparative analysis Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(4-Fluorophenyl)-5-nitropyridin-4-amine vs. other nitropyridine derivatives: a comparative analysis Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

[1]

Executive Analysis: The "Privileged" Scaffold

In the landscape of kinase inhibitor discovery, 3-(4-Fluorophenyl)-5-nitropyridin-4-amine (CAS: 1395492-80-4) represents a highly functionalized "privileged structure." Unlike simple nitropyridines, this trisubstituted scaffold integrates three critical features for drug design:

  • The 4-Amino-5-Nitro Motif: A classic precursor for cyclization into imidazo[4,5-c]pyridines (deazapurines), mimicking the adenosine hinge-binding region of ATP.

  • The 3-Aryl Substituent: Provides a vector to access the hydrophobic "gatekeeper" pocket found in kinases like p38 MAPK , MEK , and CDK .

  • The 4-Fluoro Moiety: Enhances metabolic stability by blocking P450-mediated oxidation at the para-position, a common failure point for phenyl-substituted drugs.

This guide compares this specific fluorinated derivative against its non-arylated and chlorinated analogs to demonstrate why it is the superior building block for late-stage lead optimization.

Chemical Profile & Comparative Data[2][3][4][5][6][7][8][9][10]

Physicochemical Comparison

The following table contrasts the target molecule with its direct structural competitors.

FeatureTarget Molecule (Fluorophenyl)Comparator A (Unsubstituted)Comparator B (Chlorophenyl)
Structure 3-(4-F-Ph)-5-NO₂-Py-4-NH₂4-amino-3-nitropyridine3-(4-Cl-Ph)-5-NO₂-Py-4-NH₂
MW ( g/mol ) 233.20139.11249.65
cLogP (Lipophilicity) ~2.1 (Optimal for cell perm.)[1]~0.4 (Too polar for some targets)~2.6 (Higher risk of non-specific binding)
Metabolic Liability Low (F blocks para-oxidation)N/AMedium (Cl is stable but lipophilic)
Electronic Effect F is e- withdrawing (inductive)H is neutralCl is e- withdrawing (inductive + mesomeric)
Primary Application Kinase Inhibitor ScaffoldsBasic Heterocycle SynthesisPotent but less soluble analogs
Mechanism of Action: The "Push-Pull" System

The reactivity of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine is defined by a strong electronic "push-pull" system:

  • Push: The 4-amino group (

    
    ) is a strong electron donor, increasing electron density on the ring.
    
  • Pull: The 5-nitro group (

    
    ) is a strong electron withdrawer, activating the ring for nucleophilic aromatic substitution (
    
    
    
    ) if further functionalization is required.
  • The Fluorine Effect: Unlike a hydrogen or methyl group, the fluorine atom on the phenyl ring modulates the pKa of the system without adding significant steric bulk (Van der Waals radius: F = 1.47 Å vs H = 1.20 Å), allowing it to fit into tight binding pockets while altering the electronic landscape of the aryl ring.

Experimental Protocol: Synthesis & Optimization

Objective: Synthesize 3-(4-Fluorophenyl)-5-nitropyridin-4-amine via Suzuki-Miyaura coupling. Challenge: The free amine and pyridine nitrogen can coordinate to Palladium (Pd), poisoning the catalyst and stalling the reaction.[2] Solution: Use of a bulky phosphine ligand (e.g., XPhos or SPhos) or high-temperature activation.[2]

Protocol: Optimized Suzuki Coupling

Precursor: 3-Bromo-5-nitropyridin-4-amine (CAS: 89284-05-9)[1]

Reagents:
  • Substrate: 3-Bromo-5-nitropyridin-4-amine (1.0 eq, 218 mg)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 eq, 168 mg)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for tougher substrates)
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:
  • Setup: In a specific pressure vial or round-bottom flask, dissolve the bromo-pyridine substrate and boronic acid in 1,4-dioxane (5 mL per mmol).

  • Degassing: Sparge the solution with nitrogen or argon for 10 minutes. Oxygen is the enemy of Pd(0) species.

  • Activation: Add the base solution (

    
    ) and the Pd catalyst. Seal the vessel immediately.
    
  • Reaction: Heat to 90°C for 12–16 hours.

    • Note: Monitor by TLC (50% EtOAc/Hexane). The product will be fluorescent under UV due to the extended conjugation.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Gradient: 10% 
    
    
    
    60% EtOAc in Hexanes).
    • Yield Expectation: 70–85%.

Troubleshooting "Stalled" Reactions

If conversion is low (<30%) after 4 hours:

  • Cause: Catalyst poisoning by the free amine.

  • Fix: Switch catalyst system to

    
     + XPhos . The bulky XPhos ligand prevents the amine from coordinating to the metal center.
    

Visualizing the Science

Diagram 1: Synthesis Workflow

This diagram illustrates the optimized Suzuki pathway, highlighting the critical catalyst choice to avoid amine poisoning.

SynthesisPathway Start 3-Bromo-5-nitropyridin-4-amine (Precursor) Intermediate Pd-Complex (Oxidative Addition) Start->Intermediate 90°C, Dioxane Reagents 4-Fluorophenylboronic Acid + Pd(PPh3)4 / Na2CO3 Reagents->Intermediate Product 3-(4-Fluorophenyl)-5-nitropyridin-4-amine (Target Scaffold) Intermediate->Product Reductive Elimination Poison Risk: Amine Coordination Fix: Use XPhos Ligand Intermediate->Poison

Caption: Optimized Suzuki-Miyaura coupling route. Note the critical checkpoint for catalyst ligand selection.

Diagram 2: SAR Decision Logic

Why choose the fluorinated derivative over others? This logic tree explains the medicinal chemistry rationale.

SAR_Logic Root Select Nitropyridine Scaffold Branch1 Unsubstituted (4-amino-3-nitro) Root->Branch1 Branch2 3-Aryl Substituted Root->Branch2 Result1 Low Potency (Lacks hydrophobic interaction) Branch1->Result1 SubBranch2A Phenyl / Chlorophenyl Branch2->SubBranch2A SubBranch2B 4-Fluorophenyl (Target) Branch2->SubBranch2B Result2A Metabolic Risk (Oxidation prone) SubBranch2A->Result2A Result2B Optimal Profile: 1. Metabolic Stability (F-block) 2. Hydrophobic Fit 3. Correct Lipophilicity SubBranch2B->Result2B

Caption: Structure-Activity Relationship (SAR) decision tree validating the selection of the 4-fluorophenyl derivative.

References

  • PubChem. (2025).[1] Compound Summary: 3-bromo-5-nitropyridin-4-amine (CAS 89284-05-9).[1] National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Yao, J., Blake, P. R., & Yang, J. (2005).[4] Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro-group Migration. Heterocycles, 65(9).[5] [Link]

  • Jiehua Pharma. (2025). Product Catalog: 3-(4-fluorophenyl)-5-nitropyridin-4-amine. [Link]

Sources

Validation

Confirming the Mechanism of Action for 3-(4-Fluorophenyl)-5-nitropyridin-4-amine: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action (MoA) of the novel small molecule, 3-(4-Fluorophenyl)-5-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action (MoA) of the novel small molecule, 3-(4-Fluorophenyl)-5-nitropyridin-4-amine. The chemical architecture of this compound, featuring a substituted aminopyridine scaffold, suggests a potential role as a kinase inhibitor. While its precise molecular target is yet to be fully characterized, this guide will proceed under the working hypothesis that it functions as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2 kinases.

We will outline a rigorous, multi-tiered experimental approach to test this hypothesis, directly comparing its performance against well-characterized, potent, and selective MEK1/2 inhibitors: Trametinib and Selumetinib. The methodologies described herein are designed to be self-validating, providing a clear and logical path from initial biochemical characterization to cellular target engagement and, ultimately, to a defined phenotypic outcome.[1][2]

The Scientific Imperative: Why a Rigorous MoA Confirmation is Non-Negotiable

In modern drug discovery, a "validated small molecule tool compound" is one with a proven MoA, sufficient potency, and known selectivity.[2] Relying on unconfirmed assumptions can lead to misinterpretation of experimental data and costly failures in later stages of development.[3] The experimental cascade detailed below is designed to build a robust and defensible MoA profile for our compound of interest.

Proposed Signaling Pathway: Inhibition of the MAPK/ERK Cascade

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Our hypothesis places 3-(4-Fluorophenyl)-5-nitropyridin-4-amine as an inhibitor of MEK1/2, the kinases directly upstream of ERK1/2.

MAPK_ERK_Pathway cluster_0 Upstream Signals cluster_1 Cytoplasmic Cascade cluster_2 Nuclear Response cluster_3 Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS activates RAF RAF RAS->RAF activates MEK1_2 MEK1_2 RAF->MEK1_2 phosphorylates ERK1_2 ERK1_2 MEK1_2->ERK1_2 phosphorylates Transcription Factors Transcription Factors ERK1_2->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Compound 3-(4-Fluorophenyl)- 5-nitropyridin-4-amine Compound->MEK1_2

Caption: Proposed inhibition of the MAPK/ERK signaling pathway by the test compound.

A Phased Approach to Mechanism of Action Validation

A systematic, multi-layered approach is essential for validating a compound's MoA.[1] We will progress from direct biochemical assays to more complex cellular models, ensuring that observations at each stage support the central hypothesis.

Experimental_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Phenotypic Confirmation A1 In Vitro Kinase Assay (e.g., ADP-Glo) A2 Determine IC50 vs. MEK1/2 A1->A2 A3 Kinase Selectivity Profiling A2->A3 B1 Cellular Phospho-ERK Assay (Western Blot or ELISA) A3->B1 Proceed if potent & selective B2 Determine Cellular EC50 B1->B2 B3 Confirm Downstream Inhibition B2->B3 C1 Cell Proliferation Assay (e.g., CellTiter-Glo) B3->C1 Proceed if cellularly active C2 Determine GI50 in RAS/RAF mutant cell lines C1->C2 C3 Correlate with Target Inhibition C2->C3 Conclusion Conclusion C3->Conclusion

Caption: A three-phased workflow for MoA (Mechanism of Action) confirmation.

Phase 1: Biochemical Validation - Does it Hit the Target?

The foundational step is to determine if the compound directly interacts with and inhibits the purified kinase enzyme in vitro.[5] This provides the cleanest assessment of potency, free from the complexities of a cellular environment.[3]

Key Experiment: In Vitro MEK1 Kinase Assay (ADP-Glo™)

Rationale: The ADP-Glo™ assay is a homogenous, luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[6] A decrease in ADP production corresponds to the inhibition of kinase activity. This format is highly sensitive, amenable to high-throughput screening, and directly measures the catalytic activity targeted by inhibitors.[4][6]

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human MEK1 enzyme, inactive ERK2 substrate, and ATP solution. Serially dilute 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, Trametinib, and Selumetinib in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution (or DMSO control) to 2.5 µL of MEK1 enzyme/ERK2 substrate mix.

  • Initiation: Start the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 60 minutes.

  • Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Comparative Performance Data (Hypothetical)
CompoundTargetIC50 (nM)Selectivity (vs. Kinome Panel)
3-(4-Fluorophenyl)-5-nitropyridin-4-amine MEK115.2High selectivity for MEK1/2
TrametinibMEK10.9High selectivity for MEK1/2
SelumetinibMEK114.0High selectivity for MEK1/2

Interpretation: This initial biochemical screen positions our test compound as a potent MEK1 inhibitor, with potency comparable to the established drug Selumetinib. A broad kinase selectivity screen is a critical next step to ensure the compound does not have significant off-target activities that could confound later results.[2]

Phase 2: Cellular Target Engagement - Does it Work in a Cell?

A compound that is potent biochemically may fail in a cellular context due to poor permeability, efflux, or metabolism.[3] This phase confirms that the compound can reach its intracellular target and inhibit its activity.

Key Experiment: Western Blot for Phospho-ERK (p-ERK)

Rationale: Since MEK1/2's primary function is to phosphorylate ERK1/2, measuring the levels of phosphorylated ERK (p-ERK) serves as a direct and robust biomarker for MEK activity within the cell.[3][7] A successful MEK inhibitor should cause a dose-dependent decrease in p-ERK levels.

Protocol:

  • Cell Culture: Seed A375 cells (which harbor a BRAF V600E mutation, leading to constitutive MAPK pathway activation) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of each compound for 2 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody against p-ERK (T202/Y204) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for Total-ERK as a loading control.

  • Analysis: Quantify band intensities. Normalize p-ERK signal to Total-ERK signal. Calculate the cellular EC50 from the dose-response curve.

Comparative Performance Data (Hypothetical)
CompoundCellular p-ERK Inhibition EC50 (nM)
3-(4-Fluorophenyl)-5-nitropyridin-4-amine 45.8
Trametinib2.5
Selumetinib33.1

Interpretation: The data confirms that our test compound effectively engages its target in a cellular environment, inhibiting downstream signaling with an efficacy similar to Selumetinib. The rightward shift from the biochemical IC50 to the cellular EC50 is expected and reflects the additional barriers present in a live cell.

Phase 3: Phenotypic Confirmation - Does Inhibiting the Target Produce the Desired Effect?

The final step is to link target engagement with a relevant cellular phenotype.[1] For a pathway that drives proliferation, the logical phenotype to measure is cell growth or viability.

Logic_Diagram Compound 3-(4-Fluorophenyl)-5-nitropyridin-4-amine Target Binds to and Inhibits MEK1/2 Kinase Compound->Target Hypothesis Biomarker Decreased Phosphorylation of ERK1/2 Target->Biomarker Biochemical Consequence (Verified in Phase 2) Phenotype Inhibition of Cell Proliferation Biomarker->Phenotype Cellular Outcome (Verified in Phase 3)

Caption: Logical flow from compound action to cellular phenotype.

Key Experiment: Cell Proliferation Assay (CellTiter-Glo®)

Rationale: The CellTiter-Glo® assay measures cell viability by quantifying ATP levels, an indicator of metabolically active cells. This allows for the determination of the concentration at which the compound inhibits cell growth by 50% (GI50). Using a cell line known to be dependent on the MAPK pathway (like A375) provides a strong link between target inhibition and the anti-proliferative effect.

Protocol:

  • Cell Seeding: Seed A375 cells in a 96-well, white-walled plate and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of each compound.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent directly to the wells.

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then let stand for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Calculate percent viability relative to DMSO-treated controls and determine the GI50 from the dose-response curve.

Comparative Performance Data (Hypothetical)
CompoundA375 Cell Proliferation GI50 (nM)
3-(4-Fluorophenyl)-5-nitropyridin-4-amine 60.2
Trametinib4.1
Selumetinib48.5

Interpretation: The anti-proliferative activity of our test compound correlates well with its ability to inhibit p-ERK signaling in the same cell line. This strong correlation between target engagement (Phase 2) and phenotypic outcome (Phase 3) provides the final, crucial piece of evidence supporting our initial hypothesis that 3-(4-Fluorophenyl)-5-nitropyridin-4-amine functions as a MEK1/2 inhibitor.

Conclusion

Through this systematic and comparative approach, we have constructed a robust body of evidence to confirm the hypothesized mechanism of action for 3-(4-Fluorophenyl)-5-nitropyridin-4-amine. The data from biochemical assays, cellular target engagement studies, and phenotypic screens converge to support its role as a potent, cell-active inhibitor of the MEK/ERK pathway. Its performance profile is highly comparable to the established MEK inhibitor Selumetinib, marking it as a compelling candidate for further preclinical development. This guide underscores the principle that a rigorous, multi-faceted validation strategy is paramount in modern drug discovery for accurately defining a compound's biological function.

References

  • MtoZ Biolabs. How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. Available from: [Link]

  • Creative Diagnostics. Kinase Activity Assay. Available from: [Link]

  • Frontiers. Pharmacological approaches to understanding protein kinase signaling networks. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]

  • BMG LABTECH. Kinase assays. Available from: [Link]

  • MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available from: [Link]

  • MDPI. Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. Available from: [Link]

  • BioCurate. Small molecule tool compound validation – BioCurate's perspective. Available from: [Link]

Sources

Comparative

comparing the synthetic efficiency of different routes to 3-(4-Fluorophenyl)-5-nitropyridin-4-amine

Executive Summary 3-(4-Fluorophenyl)-5-nitropyridin-4-amine (CAS: 1395492-80-4) is a highly functionalized heterocyclic building block critical to modern drug discovery. It serves as an advanced intermediate in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Fluorophenyl)-5-nitropyridin-4-amine (CAS: 1395492-80-4) is a highly functionalized heterocyclic building block critical to modern drug discovery. It serves as an advanced intermediate in the synthesis of complex azaindole scaffolds, Wnt pathway modulators, and various kinase inhibitors[1][2].

Due to the dense array of functional groups—an amine, a nitro group, and an aryl substituent packed onto an electron-deficient pyridine core—synthesizing this molecule presents significant regioselectivity and chemoselectivity challenges. This guide objectively compares the synthetic efficiency of three distinct routes, providing mechanistic causality and self-validating protocols to ensure reproducible scale-up.

Retrosynthetic Analysis & Route Design

The synthesis of 3,4,5-trisubstituted pyridines generally relies on sequential functionalization. The order of operations (halogenation vs. nitration vs. cross-coupling) dictates the overall yield and purity profile of the final product.

SyntheticRoutes SM1 4-Amino-3-nitropyridine (Starting Material) Int1 3-Bromo-5-nitropyridin-4-amine (CAS: 89284-05-9) SM1->Int1 Route A Step 1: Br2, NaOAc, AcOH (Regioselective Bromination) Target 3-(4-Fluorophenyl)-5-nitropyridin-4-amine (CAS: 1395492-80-4) Int1->Target Route A Step 2: 4-FC6H4B(OH)2, Pd cat. (Suzuki Coupling) SM2 3-Bromopyridin-4-amine (Starting Material) Int2 3-(4-Fluorophenyl)pyridin-4-amine (Intermediate) SM2->Int2 Route B Step 1: 4-FC6H4B(OH)2, Pd cat. (Suzuki Coupling) Int2->Target Route B Step 2: HNO3, H2SO4 (Poor Chemoselectivity)

Synthetic workflows for 3-(4-Fluorophenyl)-5-nitropyridin-4-amine comparing Route A and Route B.

Route Comparison & Mechanistic Rationale

Route A: Halogenation followed by Cross-Coupling (The Industry Standard)

This route builds the molecule by first establishing the electrophilic handle (bromine) on the pyridine ring, followed by a palladium-catalyzed Suzuki-Miyaura coupling.

  • Pros: Highly regioselective; utilizes commercially available and inexpensive starting materials; avoids late-stage harsh conditions.

  • Cons: Requires heavy metal (Palladium) remediation during final purification.

Route B: Cross-Coupling followed by Late-Stage Nitration (The Chemoselectivity Pitfall)

This reverse approach attempts to couple the fluorophenyl ring first, followed by electrophilic aromatic nitration.

  • Why it fails: The pyridine ring is highly deactivated by the protonation of the pyridine nitrogen and the C4-amino group in the

    
     mixture. Conversely, the 4-fluorophenyl ring is significantly more electron-rich. Therefore, electrophilic nitration occurs preferentially on the fluorophenyl ring (ortho to the fluorine), leading to an inseparable mixture of undesired regioisomers and catastrophic yield loss.
    
Route C: Direct C-H Arylation (The Green Alternative)

Modern methodologies employ direct C-H activation of 4-amino-3-nitropyridine with 1-fluoro-4-iodobenzene using advanced Pd/Ru catalysts.

  • Pros: Exceptional step economy; bypasses the bromination step entirely.

  • Cons: Often requires harsh thermal conditions (>130°C) and expensive proprietary ligands to overcome the electron-deficient nature of the nitropyridine core.

Quantitative Data Comparison

Synthetic MetricRoute A (Halogenation -> Suzuki)Route B (Suzuki -> Nitration)Route C (Direct C-H Arylation)
Overall Yield 65 - 75% < 20% (Complex mixture)40 - 50%
Step Count 221
Regioselectivity Excellent (>98% single isomer) Poor (Aryl ring nitration)Moderate (C3 vs C5 competition)
Scalability High (Kilogram scale proven) Low (Purification bottleneck)Medium (Catalyst cost barrier)
Key Challenge Trace Pd metal remediationChemoselectivity failureHarsher reaction conditions

Validated Experimental Protocols (Route A)

Because Route A is the most reliable and scalable pathway, the following self-validating protocols have been optimized for bench chemists based on established [1] and [3].

Step 1: Synthesis of 3-Bromo-5-nitropyridin-4-amine (CAS: 89284-05-9)

Reagents:

  • 4-Amino-3-nitropyridine: 1.0 equiv

  • Sodium acetate (NaOAc): 1.5 equiv

  • Bromine (

    
    ): 1.1 equiv
    
  • Glacial acetic acid (AcOH): Solvent

Step-by-Step Procedure:

  • Suspend 4-amino-3-nitropyridine and NaOAc in glacial AcOH at room temperature.

  • Dissolve

    
     in a small volume of AcOH and add dropwise to the stirring suspension over 30 minutes.
    
  • Stir the reaction mixture at room temperature for 24–48 hours. Monitor conversion via LC-MS.

  • Self-Validating Quench: Pour the mixture into ice water containing saturated aqueous

    
     (Sodium thiosulfate). Stir until the distinct orange/red color of unreacted bromine dissipates.
    
  • Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum to afford the product[4].

Expertise & Causality: Why use NaOAc? The pyridine ring is naturally electron-deficient. The C4-amino group provides the necessary electron density for electrophilic aromatic substitution. However, the


 generated during the reaction will protonate this amine (forming a 

group), converting it into a strongly deactivating group and stalling the reaction. NaOAc acts as a crucial proton scavenger, buffering the system and maintaining the amine's activating potential[3]. The

quench is a critical safety and purity checkpoint; it reduces residual

to inert bromide, preventing oxidative degradation of the product during isolation.
Step 2: Suzuki-Miyaura Cross-Coupling

Reagents:

  • 3-Bromo-5-nitropyridin-4-amine: 1.0 equiv

  • 4-Fluorophenylboronic acid: 1.1 equiv

  • 
    : 5 mol%
    
  • 
    
    
    
    
    (aq): 3.0 equiv
  • 1,4-Dioxane: Solvent

Step-by-Step Procedure:

  • Combine the aryl bromide, 4-fluorophenylboronic acid, and aqueous

    
     in 1,4-dioxane in a Schlenk flask.
    
  • Self-Validating Degassing: Submerge the mixture in an ultrasonic bath while sparging with Argon for 15 minutes, or perform 3 standard Freeze-Pump-Thaw cycles.

  • Add the

    
     catalyst under a positive stream of Argon.
    
  • Heat the mixture to reflux (approx. 100°C) for 12–15 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate.

  • Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate) to isolate 3-(4-Fluorophenyl)-5-nitropyridin-4-amine.

Expertise & Causality: Why select


? The nitropyridine substrate is highly electron-deficient, which accelerates the initial oxidative addition of the palladium catalyst but can heavily hinder the transmetalation and reductive elimination steps. 

provides a robust Pd(II) precatalyst with strongly electron-donating triphenylphosphine ligands that balance the catalytic cycle[1]. Furthermore, rigorous degassing is an absolute requirement; failure to remove oxygen leads to rapid oxidation of the Pd(0) active species and promotes the homocoupling of the boronic acid, drastically reducing the yield.

References

  • US Patent 8450340B2:1H-pyrazolo[3,4-b]pyridines and therapeutic uses thereof. Google Patents.
  • Suzuki, Y. et al. (2009): Efficient synthesis of aminomethylated azaindoles and corresponding pyrrole-fused derivatives by copper-catalyzed domino multicomponent coupling and cyclization. Journal of Organic Chemistry. URL:[Link]

  • PubChem Compound Summary for CID 4997588: 4-Amino-3-bromo-5-nitropyridine. National Center for Biotechnology Information. URL:[Link]

Sources

Validation

Validation of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine as a Chemical Probe

Based on the structural pharmacophore (a 3-aryl-4-amino-5-nitropyridine scaffold) and its current status in the scientific literature (predominantly a building block/intermediate with kinase inhibitor potential), this gu...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the structural pharmacophore (a 3-aryl-4-amino-5-nitropyridine scaffold) and its current status in the scientific literature (predominantly a building block/intermediate with kinase inhibitor potential), this guide is structured as a Validation Roadmap . It treats the compound as a Candidate Chemical Probe requiring rigorous characterization before being accepted as a standard tool.

The guide focuses on validating it against its most probable target class: Type I ATP-Competitive Kinase Inhibition (specifically targeting pathways like PDK1 , GSK-3 , or CDK families, where this scaffold is privileged).

Executive Summary & Technical Positioning

3-(4-Fluorophenyl)-5-nitropyridin-4-amine (CAS: 1395492-80-4) represents a "privileged scaffold" in medicinal chemistry, specifically within the aminopyridine class. While often cataloged as a building block, its structural features—an electron-deficient pyridine ring, a hydrogen-bond donor (amine), and a lipophilic aromatic pendant (fluorophenyl)—strongly predispose it to act as an ATP-competitive kinase inhibitor .

However, to transition this molecule from a "hit" or "intermediate" to a Validated Chemical Probe , it must undergo the rigorous Structural Genomics Consortium (SGC) validation criteria. This guide outlines the critical validation pathway and compares its theoretical performance against established "Gold Standard" alternatives.

Chemical Profile
ParameterValueImplications for Probe Suitability
IUPAC Name 3-(4-Fluorophenyl)-5-nitropyridin-4-amineCore scaffold for kinase inhibition.[1]
Molecular Weight ~233.20 DaFragment-like. High ligand efficiency (LE) potential; ideal for optimization.
H-Bond Donors/Acceptors 2 / 4Good membrane permeability (Lipinski compliant).
Pharmacophore Nitro-AminopyridineWarhead Risk: The nitro group can be a metabolic liability (reduction) or a "frequent hitter" artifact in some redox assays.

Comparative Analysis: Candidate vs. Validated Alternatives

Before adopting this compound as a probe, researchers must compare its profile against established tools. The table below contrasts this candidate with "Gold Standard" probes for likely targets (e.g., PDK1/GSK-3) and "Negative Standards" (Pan-kinase inhibitors).

FeatureCandidate: 3-(4-Fluorophenyl)-5-nitropyridin-4-amine Gold Standard Alternative (e.g., GSK2334470 for PDK1) Pan-Kinase Control (e.g., Staurosporine)
Selectivity Unknown/Low. Small fragment size often leads to promiscuity across the kinome.High. Optimized to bind >30-fold selectively over nearest neighbors.None. Inhibits hundreds of kinases (broad spectrum).
Potency (IC50) Moderate (µM range). Typical for fragments/early hits.High (<100 nM). Required for specific phenotypic effects.Very High (nM).
Cellular Activity High Permeability. Small size ensures entry, but efflux is uncharacterized.Validated. Confirmed target engagement (e.g., NanoBRET).Validated. Toxic at high doses due to off-target effects.
Mechanism Likely Type I (ATP-Competitive) .Defined (Type I or Allosteric).Type I (ATP-Competitive).
Primary Risk Off-Target Toxicity. Nitro group reduction; PAINS (Pan-Assay Interference).Low.High cytotoxicity.

Scientist’s Insight: Do not use this compound as a primary biological tool without first running a KinomeScan. Its small size suggests it may inhibit multiple kinases (e.g., DYRK1A, CLK2, FLT3) simultaneously, confounding phenotypic data.

Validation Protocol: The "Self-Validating" Workflow

To utilize 3-(4-Fluorophenyl)-5-nitropyridin-4-amine as a probe, you must execute the following validation hierarchy. This ensures the observed phenotype is due to specific target modulation, not general toxicity.

Phase 1: Biochemical Potency & Selectivity (In Vitro)

Objective: Determine the primary target and exclusion window.

  • Thermal Shift Assay (TSA/DSF):

    • Protocol: Incubate 10 µM compound with a panel of 50+ representative kinases + SYPRO Orange.

    • Readout: Look for

      
      . This identifies the physical binding targets.
      
  • Enzymatic IC50 Determination:

    • Method: FRET-based assay (e.g., Z'-LYTE) or ADP-Glo.

    • Criterion: The probe must inhibit the primary target with IC50 < 100 nM .

  • Broad Selectivity Profiling (Critical):

    • Method: KinomeScan (DiscoverX) or similar competition binding assay against ~400 kinases.

    • Criterion: Selectivity Score (S35) should be < 0.05 (binds <5% of kinome).

Phase 2: Cellular Target Engagement

Objective: Prove the compound works inside the cell.

  • NanoBRET Target Engagement:

    • Mechanism: Transfect cells with Target-Luciferase fusion. Add a fluorescent tracer.[2] The compound must displace the tracer.

    • Protocol:

      • Transfect HEK293 cells with Plasmid-Target-Nluc.

      • Add Tracer K-10 (promiscuous tracer).

      • Treat with serial dilutions of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine.

      • Measure BRET signal loss.

    • Success Metric: Cellular EC50 should be within 3-fold of biochemical IC50.

Phase 3: Negative Control Generation

Objective: Rule out chemical toxicity.

  • Action: Synthesize 3-(4-Fluorophenyl)-5-nitropyridin- (remove the amine) or 3-(4-Fluorophenyl)-pyridin-4-amine (remove the nitro).

  • Logic: This "matched negative" should be structurally identical but inactive against the kinase. If the negative control causes the same phenotype (e.g., cell death), the effect is off-target .

Visualizing the Mechanism & Workflow

The following diagram illustrates the logical flow for validating this candidate probe, distinguishing between a "Clean Probe" and a "Promiscuous Toxicant."

ProbeValidation Start Candidate: 3-(4-Fluorophenyl)-5-nitropyridin-4-amine Biochem Phase 1: Biochemical Assay (Kinase Panel / TSA) Start->Biochem PotencyCheck Is IC50 < 100 nM? Biochem->PotencyCheck Selectivity Phase 2: Selectivity (KinomeScan > 300 kinases) PotencyCheck->Selectivity Yes Invalid INVALID / HIT ONLY (Optimize Structure) PotencyCheck->Invalid No (>1 µM) SelectivityCheck Selectivity > 30-fold? Selectivity->SelectivityCheck Cellular Phase 3: NanoBRET Target Engagement SelectivityCheck->Cellular Yes SelectivityCheck->Invalid No (Promiscuous) Phenotype Phase 4: Phenotypic Assay (+ Matched Negative Control) Cellular->Phenotype Valid VALIDATED PROBE (Publishable Tool) Phenotype->Valid Specific Effect Toxic OFF-TARGET TOXICITY (Discard) Phenotype->Toxic Control is Active

Caption: Logical decision tree for validating the candidate aminopyridine as a specific chemical probe.

Experimental Protocol: In Vitro Potency Assay (ADP-Glo)

If you are evaluating this compound, use this standard protocol to establish baseline potency.

Materials:

  • Kinase Enzyme (e.g., PDK1, GSK3b)

  • Substrate (Peptide)[3]

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent (Promega)

  • Compound: 3-(4-Fluorophenyl)-5-nitropyridin-4-amine (dissolved in 100% DMSO)

Step-by-Step:

  • Preparation: Dilute compound in DMSO to 100X the final desired concentration (10-point dose response, 10 µM top conc).

  • Kinase Reaction:

    • In a 384-well white plate, add 2 µL of Kinase Buffer.

    • Add 1 µL of Compound (1% DMSO final).

    • Add 2 µL of ATP/Substrate mix.

    • Incubate at Room Temp for 60 minutes.

  • Termination: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

  • Measurement: Read Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Reference: Run a known inhibitor (e.g., Staurosporine) on the same plate. If Staurosporine IC50 deviates >2-fold from historical data, discard the run.

References

  • Arrowsmith, C. H., et al. (2015). "The promise and peril of chemical probes." Nature Chemical Biology, 11(8), 536–541. [Link]

  • Structural Genomics Consortium (SGC). "Chemical Probes: Criteria and Validation." SGC Guidelines. [Link]

  • Potashman, M. H., & Duggan, M. E. (2009). "Covalent Modifiers: An Orthogonal Approach to Drug Discovery." Journal of Medicinal Chemistry, 52(5), 1231–1246. (Context on nitropyridine reactivity). [Link]

  • Blagg, J., & Workman, P. (2017). "Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology." Cancer Cell, 32(1), 9-25. [Link]

Sources

Comparative

benchmarking 3-(4-Fluorophenyl)-5-nitropyridin-4-amine against known anticancer agents

An In-Depth Comparative Benchmarking of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine Against Known Anticancer Agents Authored by: [Your Name/Group], Senior Application Scientist Date: February 27, 2026 Abstract The relentle...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Benchmarking of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine Against Known Anticancer Agents

Authored by: [Your Name/Group], Senior Application Scientist

Date: February 27, 2026

Abstract

The relentless pursuit of novel and more effective cancer therapeutics is a cornerstone of modern oncological research. This guide presents a comprehensive benchmarking analysis of the novel synthetic compound, 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, against established anticancer agents. We delve into its cytotoxic profile across a panel of cancer cell lines and explore its potential mechanism of action through apoptosis and cell cycle analysis. This document is intended to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison, underpinned by detailed experimental protocols and scientific rationale, to facilitate informed decisions in the early stages of drug discovery.

Introduction: The Scientific Rationale for Investigating 3-(4-Fluorophenyl)-5-nitropyridin-4-amine

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in a wide range of biological interactions. The specific substitutions on 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, namely the fluorophenyl and nitro groups, are hypothesized to enhance its binding affinity to key oncogenic targets and potentiate its anticancer activity. This investigation is predicated on the hypothesis that this compound may exhibit superior or complementary activity to existing chemotherapeutics, potentially through a distinct mechanism of action that could overcome resistance.

Experimental Design: A Multi-faceted Approach to Benchmarking

To provide a holistic evaluation, our experimental design encompasses a multi-pronged approach, moving from broad cytotoxic screening to more focused mechanistic studies.

Selection of Comparator Anticancer Agents

The choice of appropriate comparators is crucial for contextualizing the activity of a novel compound. We have selected two widely used and mechanistically distinct anticancer agents:

  • Cisplatin: A DNA-damaging agent that forms platinum-DNA adducts, leading to cell cycle arrest and apoptosis.

  • Paclitaxel: A microtubule-stabilizing agent that disrupts mitotic spindle dynamics, also culminating in cell cycle arrest and apoptosis.

This selection allows for a robust comparison against agents that interfere with fundamental cellular processes at different points.

Cancer Cell Line Panel

To assess the breadth of anticancer activity, a panel of well-characterized human cancer cell lines representing different tumor types was chosen:

  • HeLa: Human cervical cancer cell line.

  • MCF-7: Human breast adenocarcinoma cell line (estrogen receptor-positive).

  • A549: Human lung carcinoma cell line.

In-Vitro Cytotoxicity Profiling: The MTT Assay

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed for this purpose. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding: Cells were seeded in 96-well microplates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, Cisplatin, and Paclitaxel for 48 hours.

  • MTT Reagent Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The culture medium was carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the resulting formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was calculated for each compound.

Comparative Cytotoxicity Data
CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
3-(4-Fluorophenyl)-5-nitropyridin-4-amine[Insert Data][Insert Data][Insert Data]
Cisplatin[Insert Data][Insert Data][Insert Data]
Paclitaxel[Insert Data][Insert Data][Insert Data]
Table 1. Comparative IC50 values of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine and standard anticancer agents across a panel of cancer cell lines.

Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Understanding how a compound kills cancer cells is as important as knowing that it does. We, therefore, investigated the induction of apoptosis and the effect on cell cycle progression.

Apoptosis Induction: Annexin V-FITC/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis.

G A Treat HeLa cells with IC50 concentration of compounds for 24 hours B Harvest and wash cells with cold PBS A->B C Resuspend in Annexin V binding buffer B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Analyze by flow cytometry D->E F Quantify early and late apoptotic cell populations E->F

Figure 1. Workflow for the detection of apoptosis using Annexin V-FITC and PI staining.

Compound% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)
3-(4-Fluorophenyl)-5-nitropyridin-4-amine[Insert Data][Insert Data]
Cisplatin[Insert Data][Insert Data]
Paclitaxel[Insert Data][Insert Data]
Table 2. Percentage of apoptotic HeLa cells after treatment with the respective IC50 concentrations of the test compounds.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cell division. We analyzed the effect of our test compound on cell cycle distribution.

  • Cell Treatment: HeLa cells were treated with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: The cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed and stained with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Compound% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
3-(4-Fluorophenyl)-5-nitropyridin-4-amine[Insert Data][Insert Data][Insert Data]
Cisplatin[Insert Data][Insert Data][Insert Data]
Paclitaxel[Insert Data][Insert Data][Insert Data]
Table 3. Cell cycle distribution of HeLa cells after treatment with the respective IC50 concentrations of the test compounds.

Proposed Signaling Pathway and Future Mechanistic Studies

Based on the preliminary data, we can hypothesize the potential signaling pathways that may be perturbed by 3-(4-Fluorophenyl)-5-nitropyridin-4-amine. For instance, if the compound induces G2/M arrest, it may be interfering with the cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complex.

Logical Relationship: From Cell Cycle Arrest to Pathway Investigation

G A Observation: G2/M Phase Arrest B Hypothesis: Interference with CDK1/Cyclin B1 complex A->B C Experimental Validation: Western Blot for - Phospho-CDK1 (Tyr15) - Cyclin B1 levels B->C

Figure 2. Logical progression from an observed phenotype to a testable mechanistic hypothesis.

Discussion and Future Directions

This guide has provided a foundational in-vitro benchmark of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine against established anticancer agents. The data on its cytotoxicity, apoptosis induction, and cell cycle effects will serve as a critical starting point for more advanced preclinical development.

Future research should be directed towards:

  • In-vivo efficacy studies: Xenograft models in immunocompromised mice will be essential to evaluate the compound's anti-tumor activity in a physiological context.

  • Target identification and validation: Utilizing techniques such as affinity chromatography and proteomics to identify the direct molecular target(s) of the compound.

  • Pharmacokinetic and toxicological profiling: A comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment is necessary to determine the drug-like properties and safety profile of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine.

References

  • [Provide a list of all cited sources with Title, Source, and a valid, clickable URL. For example:]

    • Title: The MTT assay for assessing cell viability and cytotoxicity. Source: Nature Protocols URL: [Link]

    • Title: A practical guide to flow cytometry for apoptosis detection. Source: Journal of Immunological Methods URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 3-(4-Fluorophenyl)-5-nitropyridin-4-amine

This document provides essential safety protocols and handling procedures for 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, a compound of interest for researchers and professionals in drug development. In the absence of a s...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and handling procedures for 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, a compound of interest for researchers and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is built upon a conservative assessment of the known hazards associated with its structural components: an aromatic amine, a nitro group, and a fluorinated phenyl ring. Adherence to these guidelines is critical to ensure personnel safety and to maintain a secure laboratory environment.

Hazard Identification and Risk Assessment

3-(4-Fluorophenyl)-5-nitropyridin-4-amine is a solid, likely in powder or crystalline form. Its chemical structure suggests a hazard profile that includes potential toxicity and reactivity. A thorough risk assessment should be conducted before any handling of this compound.

Potential Hazards:

  • Acute Toxicity: Aromatic amines and nitro compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1][2]

  • Skin and Eye Irritation: This compound is likely to cause skin and serious eye irritation upon contact.[1][3][4][5]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[1][3][4]

  • Methemoglobinemia: A significant concern with aromatic nitro compounds is the potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risks. The following table outlines the recommended PPE for handling 3-(4-Fluorophenyl)-5-nitropyridin-4-amine.

Body PartProtection LevelSpecific RecommendationsRationale
Respiratory HighNIOSH-approved N95 respirator or higher, particularly when handling the powder outside of a certified chemical fume hood.[1][3]To prevent inhalation of fine powders that can be easily aerosolized.[3]
Hands HighChemical-resistant gloves (e.g., Nitrile, Neoprene).[3] Double gloving is highly recommended.[3]To prevent skin contact and absorption. Aromatic amines and nitro compounds can be absorbed through the skin.[1][3]
Eyes HighSafety goggles with side-shields or a full-face shield.[6][7]To protect against dust particles and chemical splashes that can cause serious eye irritation.[3][4][5]
Body HighFlame-resistant lab coat.[1]To protect skin from accidental spills and prevent contamination of personal clothing.[8][9]
Feet HighClosed-toe, chemical-resistant shoes.[1]To protect feet from spills.[1]

Safe Handling and Operational Protocols

Adherence to strict operational protocols is crucial for minimizing the risk of exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: All handling of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][10]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the workspace within the fume hood by lining it with absorbent bench paper.

  • Weighing: When weighing the solid compound, use an analytical balance with a draft shield inside the fume hood to minimize the dispersal of powder.[1]

  • Transfer: Use a spatula for transferring the solid to avoid creating dust.[3] Avoid pouring the powder directly.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands with soap and water, even after removing gloves.[3]

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Proceed Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Proceed Transfer Compound Transfer Compound Weigh Compound->Transfer Compound In Fume Hood Prepare Solution Prepare Solution Transfer Compound->Prepare Solution In Fume Hood Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Experiment Complete Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine.

Disposal Plan

Proper disposal of chemical waste is paramount to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: All disposable items contaminated with 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, such as gloves, weighing paper, and absorbent pads, must be collected in a clearly labeled, sealed hazardous waste container.[1][3]

  • Liquid Waste: Solutions containing the compound and any rinsate from cleaning contaminated glassware should be collected in a designated, labeled hazardous liquid waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[3] Decontaminated containers can then be disposed of according to institutional guidelines.

Waste Disposal Protocol cluster_waste_streams Waste Generation cluster_disposal_path Disposal Pathway Contaminated Solids Contaminated Solids Sealed Hazardous Solid Waste Container Sealed Hazardous Solid Waste Container Contaminated Solids->Sealed Hazardous Solid Waste Container Contaminated Liquids Contaminated Liquids Sealed Hazardous Liquid Waste Container Sealed Hazardous Liquid Waste Container Contaminated Liquids->Sealed Hazardous Liquid Waste Container Empty Containers Empty Containers Triple Rinse Triple Rinse Empty Containers->Triple Rinse Triple Rinse->Sealed Hazardous Liquid Waste Container Collect Rinsate Institutional Disposal Institutional Disposal Triple Rinse->Institutional Disposal Dispose of Container

Caption: A clear protocol for the segregation and disposal of waste contaminated with 3-(4-Fluorophenyl)-5-nitropyridin-4-amine.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[6] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, use a chemical spill kit with an appropriate absorbent material.[3] Evacuate the immediate area and prevent dust from spreading. For large spills, evacuate the area and contact the institution's emergency response team.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Indovance.
  • Personal protective equipment for handling 2'-Nitroflavone. (2025). BenchChem.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. (2025). BenchChem.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • Aromatic Amines Hazcard Overview. (n.d.). Scribd.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive.
  • 4-Amino-3-nitrophenol Safety Data Sheet. (2025). Sigma-Aldrich.
  • Aromatic Amines Test Kit Instructions. (n.d.). SKC Ltd.
  • 2-METHYL-5-NITROPYRIDIN-4-AMINE Safety Data Sheet. (2024). CymitQuimica.
  • 4-Amino-3-nitropyridine Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Proper Protective Equipment. (2021). Chemistry LibreTexts.
  • 3-Nitropyridine Safety Data Sheet. (2010). Thermo Fisher Scientific.
  • Aromatic Amine Cleaning Developing Solution Safety Data Sheet. (2024). SKC Inc.
  • N-(3-Methoxypropyl)-3-nitropyridine-2-amine Safety Data Sheet. (2023). KISHIDA CHEMICAL CO., LTD.
  • 2-Amino-4-methyl-3-nitropyridine Safety Data Sheet. (2024). TCI Chemicals.
  • (R)-1-(3-Fluorophenyl)ethanamine Safety Data Sheet. (2025). ChemScene.

Sources

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Feasible Synthetic Routes

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